Menogaril
Description
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71628-96-1 |
|---|---|
Molecular Formula |
C28H31NO10 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |
InChI Key |
LWYJUZBXGAFFLP-OCNCTQISSA-N |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Isomeric SMILES |
C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
shelf_life |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
solubility |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Synonyms |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Menogaril in Cancer Cells
Abstract
This compound, a semi-synthetic analog of the anthracycline antibiotic nogalamycin, exhibits significant antitumor activity through a distinct mechanism of action that differentiates it from other members of the anthracycline class.[1] While initially developed for its potential oral bioavailability and reduced cardiotoxicity, its unique cellular pharmacology has been a subject of extensive research.[2][3][4] This technical guide provides a comprehensive overview of this compound's core mechanism of action in cancer cells, focusing on its role as a topoisomerase II poison. It details the molecular interactions, downstream cellular consequences, and key experimental protocols used to elucidate its function.
Core Mechanism of Action: Topoisomerase II Poisoning
The primary mechanism through which this compound exerts its cytotoxic effects is the inhibition of DNA topoisomerase II.[5][6] Unlike its parent compound, nogalamycin, which is a potent DNA intercalator and topoisomerase I inhibitor, this compound has a weaker affinity for DNA binding and does not significantly inhibit topoisomerase I.[7][8][9]
This compound functions as a "topoisomerase II poison" rather than a mere enzyme inhibitor.[5][7] It acts by stabilizing the "cleavable complex," a transient intermediate state where topoisomerase II has created a double-strand break (DSB) in the DNA to allow for strand passage and is covalently linked to the 5' ends of the broken DNA.[5][8] By stabilizing this complex, this compound prevents the enzyme from resealing the DNA break. This leads to an accumulation of persistent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.[3][8] The accumulation of these DSBs is a critical trigger for the downstream cellular effects that ultimately lead to cancer cell death.[8]
This targeted action on topoisomerase II results in a more potent inhibition of DNA synthesis compared to RNA synthesis.[7] Evidence for this specific mechanism is supported by studies on drug-resistant cell lines; for example, cells resistant to topoisomerase II inhibitors show cross-resistance to this compound, whereas cells resistant to topoisomerase I inhibitors do not.[8][9]
Secondary and Ancillary Mechanisms
While topoisomerase II poisoning is the principal mechanism, other cellular effects contribute to this compound's overall cytotoxicity:
-
Inhibition of Macromolecular Synthesis: The cytotoxicity of this compound correlates well with the inhibition of DNA and RNA synthesis, a direct consequence of the extensive DNA damage it induces.[1][10]
-
Inhibition of Tubulin Polymerization: Unlike many other anthracyclines that localize primarily in the nucleus, this compound is found extensively in the cytoplasm.[1][10] This cytoplasmic presence has led to investigations of its effects on cytoskeletal proteins. Studies have shown that this compound can inhibit the initial rate of tubulin polymerization, suggesting that interference with microtubule dynamics may be a contributing factor to its anticancer activity.[1][10][11]
Cellular Consequences
The molecular damage initiated by this compound triggers a cascade of cellular responses, culminating in cell death.
-
DNA Damage Response and Cell Cycle Arrest: The accumulation of DNA double-strand breaks activates complex DNA damage response (DDR) pathways.[8] These pathways, often involving kinases like ATM and ATR, signal to cell cycle checkpoints, leading to cell cycle arrest.[8] This halt in proliferation provides the cell an opportunity to repair the damage, but the persistent nature of the this compound-induced breaks often makes the damage irreparable.
-
Induction of Apoptosis: When DNA damage is too severe to be repaired, the DDR pathways initiate programmed cell death, or apoptosis.[8] The activation of apoptotic pathways is a direct consequence of the high levels of DNA double-strand breaks caused by this compound.[8]
Quantitative Data Summary
The following table summarizes key quantitative data regarding this compound's activity from biochemical assays.
| Parameter | Value | Cell/System | Reference |
| IC50 for Topoisomerase II Decatenation | 10 µM | Purified DNA Topoisomerase II with kDNA | [5][6][8] |
| Topoisomerase I Inhibition | No inhibition | Up to 400 µM | [5][6][9] |
Key Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is fundamental for identifying inhibitors of the catalytic activity of topoisomerase II.
-
Objective: To determine if a compound inhibits the ability of topoisomerase II to unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).[7]
-
Principle: Topoisomerase II decatenates kDNA networks into individual minicircles. When the reaction products are run on an agarose gel, the large, interlocked kDNA network remains near the well, while the smaller, decatenated minicircles migrate into the gel.[8] An effective inhibitor will prevent the release of these minicircles.[8]
-
Methodology:
-
Reaction Setup: Purified human or mammalian DNA topoisomerase II is incubated with kDNA in a reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT) containing ATP.[7][8]
-
Drug Incubation: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with no drug is included.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a denaturing agent like SDS and a tracking dye.
-
Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.
-
Visualization: The gel is stained with an intercalating fluorescent dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is quantified by the reduction in the amount of released minicircles compared to the control.[7][8]
-
Cleavable Complex Formation Assay
This assay specifically identifies topoisomerase poisons that stabilize the cleavable complex.
-
Objective: To detect the covalent complexes formed between topoisomerase II and DNA that are stabilized by the test compound.[7]
-
Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with the DNA. By adding a strong denaturant, the protein becomes irreversibly attached to the DNA break it created. If a radiolabeled DNA substrate is used, the protein-DNA adducts can be detected.[7]
-
Methodology:
-
Substrate Preparation: A DNA substrate (e.g., a linearized plasmid) is radiolabeled, typically at the 3' or 5' ends.
-
Reaction Setup: The radiolabeled DNA is incubated with purified topoisomerase II in the presence of varying concentrations of this compound.
-
Complex Trapping: The reaction is stopped by the rapid addition of SDS to trap the covalent complex.
-
Protein Digestion: A protease, such as proteinase K, is added to digest the topoisomerase II, leaving a small peptide covalently attached to the DNA at the site of the break.
-
Analysis: The DNA is analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography. The appearance of smaller DNA fragments corresponding to the cleavage sites indicates the formation of the cleavable complex.
-
Visualizations: Pathways and Workflows
Conclusion
This compound's mechanism of action as a specific topoisomerase II poison distinguishes it from other anthracyclines. Its ability to stabilize the cleavable complex, leading to the accumulation of cytotoxic DNA double-strand breaks, is the primary driver of its antitumor effects. This action triggers robust cellular responses, including cell cycle arrest and apoptosis. Ancillary effects, such as the inhibition of tubulin polymerization, may also contribute to its overall efficacy. A thorough understanding of this core mechanism is critical for the rational design of future clinical trials and the development of novel therapeutic strategies that could leverage this compound's unique pharmacological profile.
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of oral this compound as first line chemotherapy for advanced breast cancer: a National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Target of Menogaril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a synthetic anthracycline antibiotic, exhibits potent antitumor activity through a distinct mechanism of action that differentiates it from other members of its class. This technical guide provides a comprehensive overview of the primary cellular target of this compound, DNA topoisomerase II. It delves into the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its mechanism. Quantitative data on its enzymatic inhibition and cellular effects are presented, along with detailed protocols for key assays. Furthermore, this guide explores a secondary cellular target, tubulin, and its potential contribution to the overall cytotoxicity of this compound.
Primary Cellular Target: DNA Topoisomerase II
The principal cellular target of this compound is DNA topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. This compound functions as a topoisomerase II poison, rather than an inhibitor of its catalytic activity.
Mechanism of Action: Stabilization of the Cleavable Complex
This compound exerts its cytotoxic effects by binding to the transient covalent complex formed between topoisomerase II and DNA. This ternary complex, known as the "cleavable complex," is a normal intermediate in the enzyme's catalytic cycle. This compound stabilizes this complex, preventing the re-ligation of the DNA strands.[1][2][3][4] This results in the accumulation of persistent, enzyme-linked DNA double-strand breaks, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[5]
It is crucial to note that this compound does not inhibit the binding of topoisomerase II to DNA.[1][2] Instead, it specifically interferes with the re-ligation step of the enzymatic reaction. This mode of action is distinct from catalytic inhibitors, which would prevent the enzyme from cleaving DNA in the first place.
dot
Quantitative Data
The inhibitory effect of this compound on topoisomerase II has been quantified through various in vitro assays.
| Parameter | Value | Assay | Reference |
| IC50 (Topoisomerase II Decatenation) | 10 µM | Inhibition of purified DNA topoisomerase II decatenation of kinetoplast DNA (kDNA) from Crithidia fasciculata. | [1][4][6] |
| Topoisomerase I Inhibition | No significant inhibition up to 400 µM | Inhibition of topoisomerase I activity. | [1][2] |
| DNA Binding Affinity | Weaker than Doxorubicin | Spectrophotometric analysis of binding to calf thymus DNA. | [7][8] |
Secondary Cellular Target: Tubulin
In addition to its primary interaction with topoisomerase II, this compound has been observed to affect the cytoskeleton by inhibiting tubulin polymerization.[7][8] This suggests a potential secondary mechanism contributing to its overall cytotoxicity. The extensive cytoplasmic localization of this compound, in contrast to other anthracyclines like doxorubicin, may facilitate its interaction with cytoplasmic proteins like tubulin.[7][8]
dot```dot graph Tubulin_Inhibition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];
This compound [label="this compound", fillcolor="#EA4335", color="#EA4335"]; Tubulin [label="Tubulin Dimers"]; Microtubules [label="Microtubules"]; Disrupted_Spindle [label="Disrupted Mitotic\nSpindle", fillcolor="#FBBC05", color="#FBBC05"]; Cell_Cycle_Arrest [label="G2/M Arrest", fillcolor="#34A853", color="#34A853"];
Tubulin -> Microtubules [label="Polymerization"]; this compound -> Tubulin [label="Inhibits Polymerization", color="#EA4335"]; Microtubules -> Disrupted_Spindle [style=dashed, color="#EA4335"]; Disrupted_Spindle -> Cell_Cycle_Arrest; }
In Vivo Complex of Enzyme (ICE) Assay
This assay is used to detect the formation of covalent topoisomerase-DNA complexes within intact cells.
Principle: Cells are treated with a topoisomerase poison like this compound, which traps the cleavable complexes. The cells are then lysed with a strong detergent (e.g., Sarkosyl) which denatures most proteins but leaves the covalently bound topoisomerase attached to the DNA. The DNA is then sheared, and the DNA-protein complexes are separated from free protein by cesium chloride gradient ultracentrifugation. The amount of topoisomerase covalently bound to the DNA is then quantified by immunoblotting.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., 1% Sarkosyl in TE buffer)
-
Cesium chloride (CsCl) solutions of varying densities
-
Ultracentrifuge and tubes
-
Antibody specific for Topoisomerase II
-
Secondary antibody and detection reagents for immunoblotting
Procedure:
-
Treat cultured cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Harvest the cells and lyse them directly in the lysis buffer.
-
Layer the cell lysate onto a pre-formed CsCl step gradient.
-
Perform ultracentrifugation to separate the DNA-protein complexes from free protein.
-
Fractionate the gradient and identify the DNA-containing fractions.
-
Precipitate the DNA and protein from these fractions.
-
Resuspend the pellets and quantify the DNA concentration.
-
Load equal amounts of DNA onto a membrane using a slot-blot apparatus.
-
Perform immunoblotting using a primary antibody against topoisomerase II and an appropriate secondary antibody.
-
Detect and quantify the signal.
Expected Results: Treatment with this compound will lead to an increase in the amount of topoisomerase II detected in the DNA-containing fractions, indicating the stabilization of the cleavable complex.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization, such as this compound, will reduce the rate and extent of this increase in turbidity.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP mixture into pre-warmed cuvettes or a 96-well plate.
-
Add varying concentrations of this compound (or DMSO for control) to the wells.
-
Immediately place the cuvettes or plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
Expected Results: The control sample (with DMSO) will show a time-dependent increase in absorbance as microtubules form. In the presence of this compound, the rate and maximal absorbance will be reduced in a concentration-dependent manner, indicating inhibition of tubulin polymerization.
Conclusion
This compound's primary mechanism of antitumor activity is the targeting of DNA topoisomerase II, acting as a poison to stabilize the cleavable complex and induce cytotoxic DNA double-strand breaks. This mode of action distinguishes it from other anthracyclines. Additionally, its ability to inhibit tubulin polymerization presents a secondary mechanism that may contribute to its overall efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential topoisomerase II poisons and tubulin inhibitors in the context of cancer drug development. A thorough understanding of its molecular targets and mechanisms is paramount for its rational clinical application and the development of next-generation anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. inspiralis.com [inspiralis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Menogaril's Dance with DNA: A Technical Guide to its Structure-Activity Relationship
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the intricate structure-activity relationship (SAR) of Menogaril, an anthracycline analogue that has carved a niche in anticancer research due to its unique mechanism of action. Distinguishing itself from its parent compound, nogalamycin, this compound primarily functions as a topoisomerase II poison, offering a compelling case study in how subtle molecular modifications can profoundly alter therapeutic targeting and efficacy. This whitepaper will dissect the key structural features of this compound that govern its biological activity, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for the scientific community.
Core Mechanism of Action: A Departure from Classical Intercalation
This compound, a semi-synthetic derivative of nogalamycin, exerts its cytotoxic effects predominantly through the inhibition of topoisomerase II.[1][2][3][4][5] Unlike traditional anthracyclines such as doxorubicin, this compound's interaction with DNA is characterized by weaker binding and is not primarily driven by classical intercalation.[4] Instead, it stabilizes the "cleavable complex," a transient intermediate formed between topoisomerase II and DNA.[3][4][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[2]
The IC50 value for this compound's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM, a potency comparable to the well-known topoisomerase II inhibitor, etoposide.[3][4][5] Notably, this compound shows minimal to no inhibitory activity against topoisomerase I, highlighting its specificity.[3][4][5]
Further contributing to its cytotoxic profile, this compound has been observed to inhibit tubulin polymerization, suggesting a multi-faceted mechanism of action that disrupts the cellular cytoskeleton in addition to its effects on DNA topology.[4]
Structure-Activity Relationship: Unraveling the Molecular Determinants
The unique biological activity of this compound is a direct consequence of its distinct chemical structure. The key to its altered mechanism compared to nogalamycin lies in the modification at the C7 position. The 7-O-methyl group in this compound is crucial for its topoisomerase II poisoning activity.
To facilitate a clearer understanding, the following tables summarize hypothetical quantitative data based on the general principles of anthracycline SAR. These tables are intended to be illustrative of the expected trends and should be populated with specific experimental data as it becomes available.
Table 1: Cytotoxicity of this compound Analogues against Human Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | 7-O-methyl | HeLa | Value |
| A549 | Value | ||
| HT-29 | Value | ||
| Analogue 1 | 7-O-ethyl | HeLa | Value |
| A549 | Value | ||
| HT-29 | Value | ||
| Analogue 2 | 7-O-propyl | HeLa | Value |
| A549 | Value | ||
| HT-29 | Value | ||
| Analogue 3 | C10-demethoxy | HeLa | Value |
| A549 | Value | ||
| HT-29 | Value | ||
| Analogue 4 | N-demethyl | HeLa | Value |
| A549 | Value | ||
| HT-29 | Value |
Table 2: Topoisomerase II Inhibition by this compound Analogues
| Compound | Modification | Assay Type | IC50 (µM) |
| This compound | 7-O-methyl | kDNA Decatenation | 10 |
| Analogue 1 | 7-O-ethyl | kDNA Decatenation | Value |
| Analogue 2 | 7-O-propyl | kDNA Decatenation | Value |
| Analogue 3 | C10-demethoxy | kDNA Decatenation | Value |
| Analogue 4 | N-demethyl | kDNA Decatenation | Value |
Table 3: DNA Binding Affinity of this compound Analogues
| Compound | Modification | Method | Ka (M⁻¹) |
| This compound | 7-O-methyl | Spectrophotometry | Value |
| Analogue 1 | 7-O-ethyl | Spectrophotometry | Value |
| Analogue 2 | 7-O-propyl | Spectrophotometry | Value |
| Analogue 3 | C10-demethoxy | Spectrophotometry | Value |
| Analogue 4 | N-demethyl | Spectrophotometry | Value |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the evaluation of this compound and its analogues.
Synthesis of this compound Analogues (General Procedure)
The synthesis of this compound (7-con-O-methylnogarol) and its analogues typically starts from the natural product nogalamycin. A general approach for modification at the C7 position is outlined below.
Materials:
-
Nogalamycin
-
Anhydrous methanol (or other appropriate alcohol for different O-alkyl analogues)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Mild acid catalyst (e.g., p-toluenesulfonic acid)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Dissolve nogalamycin in the chosen anhydrous solvent under an inert atmosphere.
-
Add the corresponding alcohol (e.g., methanol for this compound) in excess.
-
Add a catalytic amount of a mild acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 7-O-alkylnogarol analogue.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium
-
96-well plates
-
This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)
-
This compound or its analogues
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and UV transilluminator
Procedure:
-
On ice, prepare 20 µL reaction mixtures in microcentrifuge tubes containing:
-
2 µL of 10x topoisomerase II reaction buffer
-
kDNA (e.g., 200 ng)
-
Test compound at various concentrations (or solvent for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified topoisomerase IIα enzyme. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles (which migrate into the gel) and an increase in the catenated kDNA network (which remains in the well).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM)
-
Glycerol
-
This compound or its analogues
-
Positive control (e.g., colchicine for inhibition, paclitaxel for promotion)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include vehicle and positive controls.
-
Add the tubulin solution and GTP to each well to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Overview of this compound's structure-activity relationship.
Caption: this compound's mechanism of topoisomerase II inhibition.
Caption: General experimental workflow for SAR studies of this compound.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in refining the therapeutic properties of natural products. Its shift in mechanism from a topoisomerase I to a topoisomerase II poison, driven by a simple methylation, underscores the subtleties of drug-target interactions. While further systematic studies are needed to fully map the quantitative structure-activity landscape of this compound analogues, the information presented in this guide provides a robust framework for future research. The detailed protocols and visual aids are intended to empower researchers to design and execute experiments that will further unravel the therapeutic potential of this intriguing class of anticancer agents. By continuing to explore the SAR of this compound, the scientific community can pave the way for the development of more potent and selective topoisomerase II inhibitors for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Menogaril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril (7-con-O-methylnogarol) is a semi-synthetic anthracycline antibiotic, a derivative of nogalamycin, that has demonstrated significant antitumor activity. Unlike its parent compound, this compound exhibits a distinct mechanism of action, primarily functioning as a topoisomerase II inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to serve as a resource for researchers in oncology and drug development.
Discovery and Rationale
This compound was developed as part of a program aimed at identifying analogs of the anthracycline antibiotic nogalamycin with an improved therapeutic index. While nogalamycin itself showed potent cytotoxicity, its clinical development was hampered by toxicity.[1][2] The structural modification of nogalamycin to create this compound, specifically the alteration at the C7 position, resulted in a compound with a different biological profile.[3] this compound was found to be less cardiotoxic than doxorubicin in preclinical models and demonstrated a broad spectrum of activity against various murine tumors, both parenterally and orally.[4][5]
Synthesis of this compound
This compound is a semi-synthetic derivative of nogalamycin. The total synthesis of (±)-7-con-O-methylnogarol has been reported, providing a pathway to its production and the creation of further analogs. A key strategy involves an isobenzofuranone annelation to construct the tetracyclic core of the molecule.[6][7]
General Synthetic Approach
While a detailed step-by-step protocol from a primary synthesis paper is ideal, a general overview of a synthetic strategy as described in the literature is as follows:
The synthesis of the tetracyclic core of this compound can be achieved through a convergent approach. This involves the synthesis of a CDEF-ring synthon, which is an isobenzofuranone with a C-aryl sugar substituent. This is then coupled with an AB-ring fragment. A crucial step in some reported syntheses is a Diels-Alder reaction or a benzannulation reaction of a Fischer carbene complex to construct the core ring system.[7][8]
Mechanism of Action
This compound's primary mechanism of antitumor activity is the inhibition of DNA topoisomerase II.[9] Unlike nogalamycin, which primarily acts as a topoisomerase I poison, this compound stabilizes the cleavable complex between topoisomerase II and DNA.[10] This leads to the accumulation of double-stranded DNA breaks, which, if not repaired, trigger apoptotic cell death.[11]
This compound has been shown to inhibit the decatenation activity of purified DNA topoisomerase II with an IC50 of 10 µM, a potency comparable to etoposide.[9] It does not significantly inhibit topoisomerase I at concentrations up to 400 µM.[9] While it binds to DNA, its affinity is weaker than that of doxorubicin.[12]
DNA Damage Response Pathway
The induction of double-stranded DNA breaks by this compound activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses the DNA damage and coordinates cell cycle arrest, DNA repair, or apoptosis. Key kinases in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by double-strand breaks.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated cytotoxicity against a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| CHO | Chinese Hamster Ovary | 0.25 µg/mL (2 hr exposure) | [13] |
| L1210 | Mouse Leukemia | More sensitive than CHO | [13] |
| B16 | Mouse Melanoma | More sensitive than CHO | [13] |
| KB | Human Epidermoid Carcinoma | Highly cytotoxic | [14] |
| PC-7, -9, -13, -14 | Non-small Cell Lung Cancer | More active than Adriamycin | [15] |
| H69, N231 | Small Cell Lung Cancer | More active than Adriamycin | [15] |
| K562 | Human Myelogenous Leukemia | More active than Adriamycin | [15] |
| K562/ADM | Adriamycin-resistant Leukemia | Cross-resistance observed | [15] |
In Vivo Efficacy
This compound has shown significant antitumor activity in various animal models.
| Tumor Model | Animal | Dosing | Outcome | Reference |
| Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg (p.o.), 3 times every 4 days | Significant growth retardation | [5] |
| Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg (p.o.), 3 times every 4 days | Significant growth retardation | [5] |
| Human Malignant Lymphoma Xenograft (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin | [11] |
| DMBA-induced Mammary Cancer | Rats | Oral administration | Comparable activity to injected Adriamycin | [4] |
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in both preclinical species and humans.
| Species | Administration | Key Parameters | Reference |
| Mouse | Not specified | - | - |
| Dog | Not specified | - | - |
| Human | 72-hour continuous IV infusion | t1/2: 11.9 hours, Total-body clearance: 204 ml/minute/m2 | [11] |
| Human | Oral (50-175 mg/m2/day for 3 days) | Peak plasma concentrations: 0.043 to 0.409 µM, Mean harmonic half-life: 11.3 ± 6.4 h, Bioavailability: 32 ± 12% | [16] |
| Rat | Oral | Cmax and AUC of this compound and its metabolite N-Demethyl this compound increased in rats with liver dysfunction | [12] |
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), a reaction that is inhibited by this compound.
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. In the presence of ATP, topoisomerase II decatenates the kDNA into individual minicircles. The reaction products are then separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while the decatenated minicircles migrate into the gel.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound (or control compounds) to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a corresponding retention of catenated DNA at the origin.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Preclinical Evaluation Workflow
The preclinical development of an anticancer drug like this compound typically follows a structured workflow to assess its safety and efficacy before clinical trials.
Conclusion
This compound represents a significant development in the field of anthracycline antibiotics, demonstrating that structural modifications of a natural product can lead to a compound with a distinct and potentially more favorable pharmacological profile. Its primary mechanism as a topoisomerase II inhibitor, coupled with its oral bioavailability and broad antitumor activity, has made it a subject of considerable interest. This technical guide provides a foundational overview for researchers and scientists involved in the ongoing exploration of this compound and the development of novel anticancer agents.
References
- 1. Progress toward the Total Synthesis of Nogalamycin Using a Benzyne Cycloaddition Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lethality of nogalamycin, nogalamycin analogs, and adriamycin to cells in different cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound alone, and in combination against human mammary cancer models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Menogaril vs. Nogalamycin: A Technical Guide to Their Core Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural distinctions between the anthracycline antibiotic Nogalamycin and its semi-synthetic analog, Menogaril. Understanding these differences is crucial for comprehending their distinct mechanisms of action and for guiding future drug development efforts in oncology.
Core Structural Dissimilarity
Nogalamycin, a natural product of Streptomyces nogalater, is a complex polyketide characterized by a nogalamycinone aglycone core to which two sugar moieties, nogalose and nogalamine, are attached.[1] A defining feature of Nogalamycin is the unique dual attachment of the nogalamine sugar to the aglycone core through both an O-glycosidic bond and a carbon-carbon bond.[1]
This compound is a semi-synthetic derivative of Nogalamycin, with a targeted modification to one of the sugar residues.[2][3] The pivotal structural difference lies in the absence of the nogalose sugar moiety in this compound.[4] In its place, this compound possesses a methoxy group at the C7 position of the anthracycline skeleton.[2] This seemingly subtle alteration has profound implications for the drug's interaction with its biological targets.
Below is a diagram illustrating the core structural difference between Nogalamycin and this compound.
Caption: Structural relationship between Nogalamycin and this compound.
Comparative Physicochemical and Biological Properties
The structural modification from Nogalamycin to this compound results in distinct physicochemical and biological properties, which are summarized in the table below.
| Property | Nogalamycin | This compound | Reference(s) |
| Molecular Formula | C₃₉H₄₉NO₁₆ | C₂₈H₃₁NO₁₀ | [1][5],[2][6][7] |
| Molecular Weight | 787.8 g/mol | 541.55 g/mol | [1][5],[2][6][7] |
| Primary Mechanism of Action | DNA Intercalator, Topoisomerase I Poison | Topoisomerase II Poison | [4][8][9] |
| Key Structural Feature | Contains both nogalose and nogalamine sugars | Lacks the nogalose sugar; has a C7-methoxy group | [3][4] |
| DNA Interaction | Strong intercalation, minor groove binding via nogalose | Weaker DNA interaction | [4][8][9][10] |
| Effect on DNA Synthesis | Weaker inhibitor | Stronger inhibitor | [8] |
| Effect on RNA Synthesis | Stronger inhibitor | Weaker inhibitor | [8] |
| Antitumor Activity | Potent | Potent, in some cases stronger than Nogalamycin | [6][11] |
| Toxicity | Highly cardiotoxic | Less cardiotoxic, but other significant toxicities observed | [3][6][11] |
Elucidation of Mechanism of Action: Experimental Protocols
The divergent mechanisms of action of Nogalamycin and this compound have been elucidated through a variety of biochemical and cellular assays. The principles of key experimental approaches are outlined below.
Topoisomerase Poisoning Assays
These assays are fundamental to distinguishing the specific topoisomerase targeted by each compound.
-
Topoisomerase I Assay (for Nogalamycin):
-
Principle: This assay measures the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA, leading to an accumulation of single-strand breaks.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with purified human topoisomerase I in the presence and absence of the test compound (Nogalamycin).
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
Nogalamycin, as a topoisomerase I poison, will result in an increase in the amount of nicked, open-circular DNA compared to the control.
-
-
-
Topoisomerase II Assay (for this compound):
-
Principle: This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II or to stabilize the topoisomerase II-DNA cleavable complex, resulting in double-strand breaks.
-
Methodology:
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate.
-
kDNA is incubated with purified human topoisomerase II in the presence and absence of the test compound (this compound).
-
The reaction products are separated by agarose gel electrophoresis.
-
Inhibition of decatenation by this compound will result in the kDNA remaining at the origin, while in the control, decatenated minicircles will migrate into the gel.
-
-
The following diagram illustrates the logical workflow for differentiating the mechanisms of action of these two compounds.
Caption: Differentiating the mechanisms of Nogalamycin and this compound.
Signaling Pathways
The distinct forms of DNA damage induced by Nogalamycin (single-strand breaks) and this compound (double-strand breaks) trigger different downstream signaling cascades, although they can converge on common pathways leading to apoptosis. The nogalose sugar in Nogalamycin is crucial for its interaction with the DNA minor groove, which in turn influences its ability to poison topoisomerase I.[4] this compound, lacking this moiety, does not effectively poison topoisomerase I but instead targets topoisomerase II.[4][8]
The diagram below provides a simplified overview of the divergent signaling pathways.
Caption: Simplified signaling cascades of Nogalamycin and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. Nogalamycin - Wikipedia [en.wikipedia.org]
- 4. Differential Poisoning of Topoisomerases by this compound and Nogalamycin Dictated by the Minor Groove-Binding Nogalose Sugar | Scilit [scilit.com]
- 5. Nogalamycin | C39H49NO16 | CID 5289019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C28H31NO10 | CID 5288818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative genotoxicity of adriamycin and menogarol, two anthracycline antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Cellular Uptake and Intracellular Localization of Menogaril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a semisynthetic anthracycline antibiotic, exhibits a distinct pharmacological profile compared to other members of its class, such as doxorubicin. A key differentiator is its predominant cytoplasmic localization, which contrasts with the nuclear accumulation typical of many anthracyclines. This guide provides a comprehensive overview of the cellular uptake and intracellular fate of this compound, summarizing the available quantitative data, outlining relevant experimental methodologies, and visualizing the key molecular interactions and experimental workflows. Understanding these cellular processes is critical for optimizing its therapeutic application and developing novel drug delivery strategies.
Cellular Uptake and Transport Mechanisms
The precise mechanisms governing the entry of this compound into cancer cells have not been fully elucidated but are thought to be multifactorial, involving processes common to other anthracyclines.
Passive Diffusion: Like other lipophilic anthracyclines, this compound is believed to be capable of passively diffusing across the plasma membrane.[1] This process is driven by the concentration gradient of the drug.
Transporter-Mediated Uptake: The uptake of anthracyclines can be influenced by solute carrier (SLC) transporters.[2] While specific transporters for this compound have not been definitively identified, organic cation transporters (OCTs) are known to play a role in the uptake of other anthracyclines and may also be involved in this compound transport.[3]
Efflux: The net intracellular accumulation of this compound is also determined by the activity of efflux pumps. Overexpression of transmembrane drug efflux proteins such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MRP1) can lead to resistance by actively removing anthracyclines from the cell.[4]
Intracellular Localization
A defining characteristic of this compound is its extensive localization within the cytoplasm.[5][6] This is in stark contrast to doxorubicin, which primarily accumulates in the nucleus.[5] This distinct subcellular distribution is a key factor in its unique mechanism of action. While comprehensive quantitative data on the precise subcellular distribution of this compound is limited, its cytoplasmic retention is a consistent finding in the literature.
Quantitative Data
The following table summarizes the available quantitative data related to the biological activity and pharmacokinetics of this compound. Direct quantitative measurements of its cellular uptake and subcellular concentrations are not extensively reported in the available literature.
| Parameter | Value | Cell Line/System | Reference |
| Topoisomerase II Inhibition (IC50) | 10 µM | Purified DNA topoisomerase II | [7][8] |
| Peak Tumor Concentration (in vivo) | 1870 ng/g | Mouse solid tumor Colon 26 (79 mg/kg dose) | [9] |
| Peak Tumor Concentration (in vivo) | 2985 ng/g | Mouse solid tumor Colon 26 (238 mg/kg dose) | [9] |
| Plasma Half-life (Human) | 11.9 hours | Phase I Clinical Trial | [10] |
| Total Body Clearance (Human) | 204 ml/minute/m² | Phase I Clinical Trial | [10] |
Key Molecular Interactions and Mechanisms of Action
Once inside the cell, this compound exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of DNA Topoisomerase II: this compound acts as a topoisomerase II poison, stabilizing the cleavable complex formed between the enzyme and DNA.[7][8] This leads to the accumulation of double-strand DNA breaks, which triggers downstream apoptotic pathways.
-
Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the initial rate of tubulin polymerization.[5] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
The following diagram illustrates the proposed intracellular mechanisms of action for this compound.
Caption: Intracellular mechanisms of action of this compound.
Experimental Protocols
The following are generalized protocols for studying the cellular uptake and intracellular localization of anthracyclines like this compound. These should be optimized for the specific cell lines and experimental conditions used.
Cellular Uptake Assay using Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of this compound uptake.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound solution (of known concentration)
-
Formaldehyde solution (4% in PBS) for fixing
-
DAPI solution for nuclear counterstaining
-
Fluorescence microscope with appropriate filters for this compound (anthracyclines typically have an excitation/emission around 480/590 nm) and DAPI.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add fresh medium containing the desired concentration of this compound to the cells. Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h).
-
After incubation, remove the this compound-containing medium and wash the cells three times with ice-cold PBS to stop uptake.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope. The this compound signal will appear in the red channel and the DAPI signal in the blue channel.
-
Analyze the images to determine the subcellular localization of this compound and quantify the fluorescence intensity in different cellular compartments using appropriate software.
The workflow for this experimental protocol is depicted below.
Caption: Workflow for Fluorescence Microscopy-based cellular uptake assay.
Subcellular Fractionation for Quantitative Analysis
This protocol allows for the separation of cellular components to quantify the amount of this compound in each fraction.
Materials:
-
Cultured cells treated with this compound
-
Cell homogenization buffer
-
Differential centrifugation equipment
-
High-performance liquid chromatography (HPLC) or a sensitive fluorescence-based assay to quantify this compound
Procedure:
-
Grow and treat cells with this compound as described in the previous protocol.
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic homogenization buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Perform a series of differential centrifugations to separate the cellular fractions (nuclei, mitochondria, microsomes, and cytosol).
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet the nuclei.
-
Higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.
-
Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet the microsomes, leaving the cytosol as the final supernatant.
-
-
Extract this compound from each fraction using an appropriate solvent.
-
Quantify the amount of this compound in each extract using HPLC or a fluorescence plate reader.
-
Normalize the drug concentration to the protein content of each fraction.
The general workflow for subcellular fractionation is outlined below.
Caption: General workflow for subcellular fractionation.
Conclusion
This compound's distinct cytoplasmic localization and dual mechanism of action, targeting both topoisomerase II and tubulin, set it apart from other anthracyclines. While the precise transport mechanisms for its cellular uptake are still under investigation, it is likely a combination of passive diffusion and carrier-mediated transport. The experimental protocols outlined in this guide provide a framework for further research into the cellular pharmacology of this compound, which will be essential for its future clinical development and application. Further studies are warranted to obtain more detailed quantitative data on its subcellular distribution and to identify the specific transporters involved in its uptake and efflux.
References
- 1. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracycline - Wikipedia [en.wikipedia.org]
- 5. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Menogaril's Impact on DNA Replication and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a semi-synthetic anthracycline antibiotic and an analog of nogalamycin, exhibits its potent anti-tumor activity primarily through the disruption of DNA replication. Its core mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in managing DNA topology. By stabilizing the transient "cleavable complex" formed between topoisomerase II and DNA, this compound induces double-strand breaks, which, if unrepaired, trigger apoptotic cell death. This targeted action results in a more pronounced inhibition of DNA synthesis over RNA synthesis. Unlike its parent compound, nogalamycin, this compound is a weak DNA intercalator and does not significantly inhibit topoisomerase I. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism of Action: Topoisomerase II Poisoning
This compound functions as a topoisomerase II poison. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through, followed by the re-ligation of the break. This compound interferes with this process by binding to the enzyme-DNA complex, specifically stabilizing the "cleavable complex" where the DNA is cut and covalently linked to the enzyme.[1][2][3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks. These breaks are highly cytotoxic and can trigger cell cycle arrest and apoptosis.[3]
Notably, this compound's interaction with DNA itself is weak. Spectrophotometric studies have shown a lower binding affinity to calf thymus DNA compared to doxorubicin, indicating that its primary cytotoxic effects are not derived from direct DNA intercalation.[1][4]
Figure 1: Mechanism of this compound as a Topoisomerase II Poison.
Quantitative Data
Table 1: Inhibition of Topoisomerase II Activity
| Parameter | Enzyme Source | Substrate | Value | Reference |
| IC50 | Purified DNA Topoisomerase II | Kinetoplast DNA (kDNA) from Crithidia fasciculata | 10 µM | [1][2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the topoisomerase II decatenation activity.
Information regarding this compound's cytotoxic IC50 values in specific cancer cell lines is dispersed throughout the literature. Studies have confirmed its in vitro activity against ovarian and breast cancer cells, as well as various malignant lymphoma cell lines, though a comprehensive comparative table is not available.[5][6]
Effects on DNA Replication and Transcription
3.1. Inhibition of DNA Replication
The primary consequence of this compound's mechanism of action is the potent inhibition of DNA replication. The accumulation of DNA double-strand breaks and the stalling of replication forks due to the stabilized topoisomerase II complexes physically obstruct the progression of the DNA replication machinery. This leads to a significant reduction in DNA synthesis, which correlates well with the drug's cytotoxic effects.[1][3]
3.2. Effects on Transcription
This compound has been observed to be a less potent inhibitor of RNA synthesis compared to its parent compound, nogalamycin, and other anthracyclines like doxorubicin.[3][7] The precise molecular mechanism of its effect on transcription has not been extensively elucidated. It is plausible that the weak DNA intercalation or the topological stress induced by topoisomerase II inhibition may have some indirect effects on the process of transcription by RNA polymerase. However, specific studies detailing the interaction of this compound with RNA polymerase or its direct impact on in vitro transcription are not prominently available.
Downstream Signaling and Apoptosis
The induction of DNA double-strand breaks by this compound is expected to activate the DNA Damage Response (DDR) pathway. While specific studies on this compound's activation of these pathways are limited, the known response to topoisomerase II poisons involves the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis. The apoptotic cascade is a likely contributor to this compound's cytotoxicity, initiated by the irreparable DNA damage.
A detailed signaling pathway diagram specific to this compound cannot be constructed at this time due to a lack of specific experimental data in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
5.1. Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Purified human DNA Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound stock solution (dissolved in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
-
-
Procedure:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final volume:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
Variable volume of this compound stock solution to achieve desired final concentrations.
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Include a "no enzyme" control, an "enzyme-only" control (with DMSO vehicle), and a positive control (e.g., etoposide).
-
Initiate the reaction by adding 1 µL of purified human Topoisomerase II (e.g., 1-2 units) to each tube (except the "no enzyme" control).
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction volume into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under a UV transilluminator.
-
Analysis: Inhibition of decatenation is observed as the persistence of high-molecular-weight kDNA in the well, with a corresponding decrease in the liberated, faster-migrating minicircles. The IC50 value can be determined by quantifying the band intensities at different this compound concentrations.
-
Figure 2: Experimental Workflow for Topoisomerase II Decatenation Assay.
5.2. Cleavable Complex Formation Assay
This assay determines if this compound stabilizes the covalent complex between topoisomerase II and DNA.
-
Materials:
-
Purified human DNA Topoisomerase II
-
Radiolabeled linear or plasmid DNA (e.g., 32P-labeled)
-
10x Topoisomerase II Assay Buffer
-
This compound stock solution
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Loading dye
-
Agarose gel
-
Autoradiography equipment
-
-
Procedure:
-
Set up reactions as described in the decatenation assay, but using a radiolabeled DNA substrate.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and trap the cleavable complex by adding 2 µL of 10% SDS.
-
Add 2 µL of Proteinase K (e.g., 2.5 mg/mL) to digest the protein component of the complex and incubate at 50°C for 30-60 minutes.
-
Add loading dye and run the samples on an agarose gel.
-
Dry the gel and expose it to X-ray film for autoradiography.
-
Analysis: An increase in the amount of linearized plasmid DNA (or cleaved linear DNA fragments) in a dose-dependent manner with increasing this compound concentration indicates the stabilization of the cleavable complex.
-
5.3. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilization solution, remove the medium and add 100-150 µL of the solution to each well to dissolve the formazan crystals. If using DMSO, it can be added directly to the medium.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
-
Conclusion
This compound's primary mechanism of action is the inhibition of DNA replication through its function as a topoisomerase II poison. By stabilizing the cleavable complex, it induces cytotoxic DNA double-strand breaks, leading to a greater inhibition of DNA synthesis compared to RNA synthesis. While its weak DNA intercalating activity and potential effects on tubulin polymerization may contribute to its overall cellular effects, the targeted poisoning of topoisomerase II remains its defining characteristic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other topoisomerase-targeting compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways activated by this compound-induced DNA damage and to comprehensively profile its cytotoxic activity across a broader range of cancer types.
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of Menogaril's Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a semisynthetic anthracycline antibiotic, demonstrated a distinct preclinical profile characterized by a dual mechanism of action and notable oral bioavailability. Early in vitro and in vivo studies established its potent antitumor activity across a range of hematological and solid tumor models, including breast, stomach, and lymphoma cancers. Mechanistically, this compound primarily functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavable complex and inducing double-strand breaks. A secondary mechanism involves the inhibition of tubulin polymerization. These actions culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development in oncology.
Introduction
This compound (7-con-O-methylnogarol) is an analog of the anthracycline antibiotic nogalamycin. It emerged as a compound of interest in early anticancer drug discovery due to its broad spectrum of activity in murine tumor models and, notably, its efficacy upon oral administration—a characteristic not shared by many other anthracyclines like doxorubicin (Adriamycin).[1][2] Preclinical investigations revealed that this compound possesses a different biochemical profile compared to doxorubicin, with weaker DNA binding and a lesser degree of RNA synthesis inhibition, suggesting a distinct mechanism of action.[2][3] This guide synthesizes the critical early preclinical findings that defined the antitumor profile of this compound.
In Vitro Antitumor Activity
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in early preclinical studies.
Quantitative Data: In Vitro Cytotoxicity
| Parameter | Value | Assay | Reference |
| Topoisomerase II Decatenation Inhibition (IC50) | 10 µM | Kinetoplast DNA (kDNA) Decatenation Assay | [4] |
Further research is needed to populate a comprehensive table of IC50 values across various cancer cell lines.
In Vivo Antitumor Activity
This compound has shown significant antitumor efficacy in various preclinical xenograft and allograft models. A notable feature is its activity following oral administration.
Quantitative Data: In Vivo Efficacy
| Cancer Model | Animal Model | Treatment Regimen | Response Rate / Efficacy | Reference | | --- | --- | --- | --- | | Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 43% overall response rate |[5] | | Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | 75% overall response rate |[5] | | Human Malignant Lymphoma Xenograft (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin |[6] | | Cisplatin, Vincristine, or Cyclophosphamide-Resistant Lymphoma | Mice | Not specified | Significantly lengthened life span |[6] | | 7,12-dimethyl-benz[a]anthracene-induced Mammary Cancer | Rats | Oral administration | Comparable antitumor activity to injected Adriamycin |[1] |
Mechanism of Action
This compound's antitumor effects are attributed to a dual mechanism targeting both DNA replication and cell division machinery.
Primary Mechanism: Topoisomerase II Inhibition
This compound acts as a topoisomerase II poison.[4] It does not inhibit topoisomerase I.[4] The drug stabilizes the covalent intermediate formed between topoisomerase II and DNA, known as the "cleavable complex."[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This pronounced DNA cleavage occurs despite this compound's relatively weak binding to DNA compared to doxorubicin.[3]
Secondary Mechanism: Inhibition of Tubulin Polymerization
In contrast to doxorubicin, this compound shows extensive localization in the cytoplasm.[3] This cytoplasmic presence prompted investigations into its effects on cytoskeletal proteins. Studies have revealed that this compound inhibits the initial rate of tubulin polymerization, suggesting a contribution of this process to its overall cytotoxicity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
-
Topoisomerase II Decatenation Assay
-
Objective: To assess the inhibitory effect of this compound on the decatenating activity of topoisomerase II.
-
Procedure:
-
Reaction Setup: Purified human topoisomerase II is incubated with kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a reaction buffer containing ATP.
-
Drug Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. Decatenated minicircles migrate into the gel, while the catenated kDNA remains at the origin. Inhibition is observed as a decrease in the amount of decatenated minicircles.
-
Tubulin Polymerization Assay
-
Objective: To determine the effect of this compound on the polymerization of tubulin into microtubules.
-
Procedure:
-
Reaction Mixture: Purified tubulin is suspended in a polymerization buffer containing GTP.
-
Drug Incubation: this compound at various concentrations is pre-incubated with the tubulin solution on ice.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to a control reaction without the drug.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Procedure:
-
Cell Implantation: Human tumor cells (e.g., from breast or stomach cancer cell lines) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. The overall response rate can also be determined.
-
Conclusion
The early preclinical data for this compound established it as a promising antitumor agent with a distinct profile from other anthracyclines. Its dual mechanism of action, targeting both topoisomerase II and tubulin polymerization, combined with its oral bioavailability, provided a strong rationale for its advancement into clinical trials. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding of this compound's initial characterization and serve as a valuable resource for researchers in the field of oncology drug development. Further investigation into the specific signaling pathways modulated by this compound-induced DNA damage and mitotic stress could provide deeper insights into its cellular effects and potential for combination therapies.
References
- 1. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Menogaril's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a synthetic anthracycline antibiotic, exhibits potent antitumor activity through a multi-faceted mechanism of action that culminates in the disruption of cell cycle progression. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its impact on the cell cycle. It details its primary role as a topoisomerase II inhibitor and a secondary function in tubulin polymerization inhibition. This document furnishes researchers with quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
This compound is a derivative of the anthracycline antibiotic nogalamycin.[1] Unlike its parent compound, this compound demonstrates a distinct mechanism of action, primarily targeting topoisomerase II and, to a lesser extent, interfering with microtubule dynamics.[1][2] This dual activity leads to significant cytotoxic effects in various cancer cell lines by inducing robust cell cycle arrest, predominantly at the G2/M checkpoint.[1] Understanding the intricate molecular details of this compound's impact on cell cycle progression is crucial for its optimization and clinical application in oncology.
Core Mechanism of Action
Topoisomerase II Inhibition
This compound's principal mechanism of action is the inhibition of DNA topoisomerase II.[2][3] It acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the enzyme and DNA.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).[1] The presence of these DSBs triggers a DNA damage response (DDR), a complex signaling network that senses the genetic insult and orchestrates a cellular response.
Inhibition of Tubulin Polymerization
In addition to its effects on topoisomerase II, this compound has been observed to inhibit the initial rate of tubulin polymerization.[1] This activity disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This secondary mechanism may contribute to the overall cytotoxicity of this compound and its ability to arrest cells in the M phase of the cell cycle.
Data Presentation
Inhibitory Concentration
The following table summarizes the key inhibitory concentrations of this compound.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Topoisomerase II Decatenation | 10 µM | Purified DNA topoisomerase II | [2][3] |
Cytotoxicity
Cell Cycle Distribution (Illustrative Data)
While specific quantitative data from a single study is limited, the known mechanism of this compound as a topoisomerase II inhibitor and a microtubule-destabilizing agent suggests a significant accumulation of cells in the G2 and M phases of the cell cycle. The following table is a representative example of the expected outcome from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line treated with this compound for 24 hours.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55 | 25 | 20 |
| This compound (1 µM) | 40 | 20 | 40 |
| This compound (5 µM) | 25 | 15 | 60 |
| This compound (10 µM) | 15 | 10 | 75 |
Note: This data is illustrative and intended to represent the expected trend of G2/M arrest induced by this compound.
Signaling Pathways and Visualizations
This compound-Induced DNA Damage Response and G2/M Arrest
This compound's inhibition of topoisomerase II leads to the formation of DNA double-strand breaks, which activates the DNA Damage Response (DDR) pathway. This cascade ultimately results in G2/M cell cycle arrest.
Caption: this compound-induced DNA damage response pathway leading to G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.
Caption: Workflow for analyzing this compound's effect on cell cycle distribution.
Experimental Protocols
Topoisomerase II Decatenation Assay
Objective: To determine the inhibitory effect of this compound on the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound stock solution (in DMSO)
-
Stop buffer/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
1X TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
4 µL of 5X reaction buffer
-
x µL of this compound (to achieve final concentrations, e.g., 1, 5, 10, 20 µM)
-
x µL of sterile water to bring the volume to 18 µL
-
1 µL of kDNA (e.g., 200 ng)
-
-
Add 1 µL of purified topoisomerase II enzyme to each tube, except for the no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 50-100V) until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA remaining in the well.
Tubulin Polymerization Assay
Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with 1 mM GTP.
-
In a pre-warmed 96-well plate, add this compound to the desired final concentrations. Include wells for vehicle control, paclitaxel, and nocodazole.
-
To initiate the reaction, add the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time. Inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Objective: To analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1, p-Cdk1, p-H2AX) after this compound treatment.
Materials:
-
Cells treated with this compound as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdk1, anti-phospho-Cdk1 (Tyr15), anti-phospho-Histone H2A.X (Ser139), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Conclusion
This compound's potent anti-proliferative effects are intrinsically linked to its ability to disrupt the cell cycle through a dual mechanism involving topoisomerase II inhibition and interference with tubulin polymerization. The induction of DNA double-strand breaks triggers a robust DNA damage response, leading to a significant G2/M arrest. This technical guide provides a foundational understanding of these processes, supported by illustrative data, detailed experimental protocols, and clear visual diagrams. Further research into the nuanced interactions of this compound with cell cycle checkpoints and its synergistic potential with other anticancer agents is warranted to fully exploit its therapeutic promise.
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by Menogaril in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menogaril, a synthetic anthracycline analogue, has demonstrated significant antitumor activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the cleavable complex formed between topoisomerase II and DNA, this compound induces DNA double-strand breaks, ultimately triggering programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis in tumor cells, detailing the signaling pathways, experimental protocols for its investigation, and quantitative data on its efficacy.
Introduction
This compound is an anthracycline derivative that exhibits a distinct mechanism of action compared to other members of its class, such as doxorubicin. While its cytotoxicity is linked to the inhibition of macromolecular synthesis through DNA interaction, its binding affinity to DNA is weaker than that of doxorubicin. Notably, this compound is a potent poison of topoisomerase II, stabilizing the enzyme-DNA cleavable complex and leading to DNA strand breaks. This activity is specific to topoisomerase II, as it does not inhibit topoisomerase I. Additionally, this compound has been shown to inhibit tubulin polymerization, suggesting a multi-faceted approach to its anticancer effects. This guide will focus on the downstream signaling events that follow these initial cellular insults, leading to the induction of apoptosis.
Core Mechanism of Action: Topoisomerase II Inhibition
The primary cytotoxic effect of this compound stems from its interaction with DNA topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the covalent intermediate of this reaction, the "cleavable complex," preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which are potent triggers of the apoptotic cascade.
This compound's ability to stabilize the topoisomerase II-DNA cleavage complex is a key initiating event in its apoptotic cascade.[1][2][3] This action transforms the essential topoisomerase II enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks that are beyond the cell's repair capacity. This mechanism distinguishes this compound from its parent compound, nogalamycin, which primarily targets topoisomerase I.
A secondary mechanism contributing to this compound's cytotoxicity is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. By inhibiting their formation, this compound can disrupt these vital cellular processes, further contributing to cell cycle arrest and apoptosis.
The following diagram illustrates the primary mechanism of this compound action.
Apoptotic Signaling Pathways
The DNA damage and cellular stress induced by this compound activate a complex network of signaling pathways that converge on the execution of apoptosis. These can be broadly categorized into the intrinsic and extrinsic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for apoptosis induction by DNA-damaging agents. While direct evidence for this compound's specific effects on all components of this pathway is still under investigation, the known consequences of topoisomerase II inhibition strongly suggest its activation.
-
Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak are counteracted by anti-apoptotic members like Bcl-2 and Bcl-xL. DNA damage typically leads to the activation of BH3-only proteins, which either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins. This shifts the balance in favor of apoptosis, leading to MOMP.
-
Cytochrome c Release: The permeabilization of the mitochondrial outer membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including PARP (Poly ADP-ribose polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less is known about this compound's direct influence on this pathway, crosstalk between the intrinsic and extrinsic pathways is common. For instance, caspase-8, a key initiator caspase in the extrinsic pathway, can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway.
The following diagram illustrates the potential signaling cascade initiated by this compound.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 Leukemia | Leukemia | 0.02 | (hypothetical) |
| L1210 Leukemia | Leukemia | 0.04 | (hypothetical) |
| MCF-7 | Breast Cancer | 0.1 | (hypothetical) |
| A549 | Lung Cancer | 0.25 | (hypothetical) |
| HCT-116 | Colon Cancer | 0.15 | (hypothetical) |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific, consolidated data for this compound was not available in the search results.
Experimental Protocols
Investigating the apoptotic effects of this compound involves a variety of established experimental techniques. The following sections provide detailed methodologies for key assays.
Topoisomerase II Activity Assay (Decatenation Assay)
This assay measures the ability of topoisomerase II to decatenate, or unlink, intertwined DNA circles, a process that is inhibited by this compound.
-
Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as the substrate. In the presence of ATP, topoisomerase II separates these circles into individual molecules, which can be resolved by agarose gel electrophoresis.
-
Methodology:
-
Prepare a reaction mixture containing kDNA, ATP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Decatenated minicircles will migrate faster than the catenated network.
-
Tubulin Polymerization Assay
This assay assesses the effect of this compound on the in vitro polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin is monitored by an increase in light scattering (turbidity) at 340 nm.
-
Methodology:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitors of tubulin polymerization will reduce the rate and extent of the absorbance increase.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide (PI), a DNA-binding dye, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Methodology:
-
Treat tumor cells with this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Methodology:
-
Treat cells with this compound and fix them.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression and activation of key proteins involved in the apoptotic signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Methodology:
-
Treat cells with this compound and prepare whole-cell or subcellular (e.g., mitochondrial and cytosolic) protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, cytochrome c).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The following diagram provides a general workflow for investigating this compound-induced apoptosis.
Conclusion
This compound induces apoptosis in tumor cells primarily through its action as a topoisomerase II poison, leading to the accumulation of DNA double-strand breaks. This initial damage is expected to trigger the intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins, mitochondrial cytochrome c release, and subsequent caspase activation. A secondary mechanism involving the inhibition of tubulin polymerization likely contributes to its overall cytotoxic effect. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise molecular mechanisms of this compound-induced apoptosis and to evaluate its potential as a therapeutic agent. Further studies are warranted to fully elucidate the specific signaling cascades activated by this compound in different cancer types, which will be crucial for optimizing its clinical application and for the development of novel combination therapies.
References
Methodological & Application
Menogaril In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril is a synthetic anthracycline analog of nogalamycin with demonstrated antitumor properties.[1] Unlike other anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action, primarily functioning as a DNA topoisomerase II inhibitor.[2][3][4][5] It stabilizes the cleavable complex formed between the enzyme and DNA, leading to double-strand breaks.[2][3] Notably, this compound has a weaker binding affinity for DNA compared to doxorubicin but still induces significant DNA cleavage.[6][7] An interesting characteristic of this compound is its extensive localization within the cytoplasm, where it has been found to inhibit tubulin polymerization, suggesting a multifaceted mechanism of cytotoxicity.[6][7]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value | Reference |
| Topoisomerase II Decatenation Assay | - | IC50 | 10 µM | [3] |
| Clonogenic Assay | Various human lung cancer cell lines (PC-7, -9, -13, -14, H69, N231) and human myelogenous leukemia (K562) | Antitumor Activity | More active than Adriamycin | [6] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials
-
This compound
-
Selected cancer cell lines (e.g., human lung cancer cell lines PC-7, PC-9, PC-13, PC-14; small cell lung cancer lines H69, N231; or human myelogenous leukemia line K562)
-
Complete cell culture medium (specific to the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at approximately 80-90% confluency using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A suggested starting range, based on its IC50 in biochemical assays, is 0.1 µM to 100 µM. It is crucial to perform a pilot experiment to determine the optimal concentration range for the specific cell line being used.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only.
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time should be optimized for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value of this compound, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
References
- 1. ijbs.com [ijbs.com]
- 2. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Menogaril in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril is a synthetic anthracycline analog with demonstrated antitumor activity in various preclinical models. Unlike other anthracyclines, this compound is active following both oral and intravenous administration[1][2]. Its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II and the disruption of microtubule dynamics through the inhibition of tubulin polymerization[3][4][5]. These dual mechanisms lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed application notes and protocols for the utilization of this compound in human tumor xenograft models, a critical step in the preclinical evaluation of this potent anticancer agent.
Mechanism of Action
This compound exerts its cytotoxic effects through two primary pathways:
-
DNA Topoisomerase II Inhibition: this compound stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to the 5'-termini of the cleaved DNA strands[5][6][7]. This stabilization prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks, which triggers downstream DNA damage responses and apoptosis[1][5].
-
Tubulin Polymerization Inhibition: this compound has been shown to inhibit the initial rate of tubulin polymerization, a key process in the formation of microtubules[3][4]. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death.
Data Presentation
The following tables summarize the efficacy of this compound in different human tumor xenograft models based on available preclinical data.
Table 1: Efficacy of Orally Administered this compound in Human Stomach and Breast Cancer Xenografts
| Tumor Type | Xenograft Model | Treatment Regimen | Response Rate | Reference |
| Stomach Cancer | SC-2, SC-9, 4-1ST | 200 mg/kg, p.o., 3 times every 4 days | 43% (3 out of 7 models showed significant growth retardation) | [2] |
| Breast Cancer | H-31, MC-2, MX-1 | 200 mg/kg, p.o., 3 times every 4 days | 75% (3 out of 4 models showed significant growth retardation) | [2] |
Table 2: Antitumor Activity of this compound against Human Malignant Lymphoma Xenograft
| Xenograft Model | Treatment Comparison | Outcome | Reference |
| LM-3 | This compound vs. Adriamycin | This compound demonstrated stronger antitumor activity | [1] |
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts in Nude Mice
This protocol describes the subcutaneous implantation of human tumor cells or tissue fragments into immunodeficient mice.
Materials:
-
Human tumor cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., athymic nude mice, SCID mice)[3][8]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA (for cell lines)
-
Culture medium (appropriate for the cell line)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Surgical instruments (for tissue fragments)
-
Anesthetic (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Cell Preparation (from cell lines): a. Culture human tumor cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and wash with culture medium. c. Centrifuge the cell suspension and resuspend the pellet in sterile PBS or a PBS/Matrigel mixture. d. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The final cell suspension should be at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[9]
-
Tissue Preparation (from patient-derived tissue): a. Obtain fresh, sterile tumor tissue from biopsies or surgical resections. b. In a sterile environment, mince the tissue into small fragments (approximately 1-2 mm³). c. Suspend the tissue fragments in sterile PBS or culture medium.
-
Xenograft Implantation: a. Anesthetize the mouse using an appropriate anesthetic. b. Shave and sterilize the injection site on the flank of the mouse. c. For cell suspensions, draw 100-200 µL of the cell suspension into a 1 mL syringe. d. For tissue fragments, use a trocar or a large-gauge needle to implant a single tissue fragment subcutaneously. e. Inject the cells or implant the tissue fragment subcutaneously into the flank of the mouse. f. Monitor the mice for tumor growth. Tumors typically become palpable within 1-4 weeks.[8]
-
Tumor Monitoring: a. Measure tumor dimensions (length and width) with calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9] c. Monitor the body weight and overall health of the mice regularly. d. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound in Tumor-Bearing Mice
This protocol provides guidelines for the oral and intravenous administration of this compound.
Materials:
-
This compound (appropriate formulation for the route of administration)
-
Vehicle for this compound (e.g., sterile water, saline, or a specific formulation buffer)
-
Gavage needles (for oral administration)
-
Syringes (1 mL) and needles (appropriate gauge for intravenous injection)
-
Animal balance
-
Calipers
Procedure for Oral Administration:
-
Preparation of this compound Solution: a. Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice. b. Ensure the solution is homogenous before each administration.
-
Dosing: a. Weigh each mouse to determine the exact volume of the this compound solution to be administered. b. A common oral dosage used in studies is 200 mg/kg.[2] c. Administer the solution using oral gavage. A typical administration schedule is three times every four days.[2]
Procedure for Intravenous Administration:
-
Preparation of this compound Solution: a. Prepare a sterile, injectable solution of this compound. The vehicle should be appropriate for intravenous injection (e.g., sterile saline). b. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Dosing: a. Weigh each mouse to determine the exact volume of the this compound solution to be administered. b. Intravenous administration is typically performed via the tail vein. c. Clinical trial data can be used as a reference for determining appropriate preclinical doses, though dose adjustments will be necessary. For example, a clinical dose of 140 mg/m² was used in some studies.[10]
Monitoring Efficacy:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors and process them for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound's Inhibition of Topoisomerase II.
Caption: this compound's Inhibition of Tubulin Polymerization.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Efficacy Testing.
References
- 1. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. A phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Menogaril Treatment Protocols for In Vivo Mouse Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril is a synthetic anthracycline antibiotic that has demonstrated notable antitumor activity in various preclinical models. Unlike many other anthracyclines, this compound is active upon oral administration.[1][2] Its mechanism of action involves the inhibition of topoisomerase II and interference with tubulin polymerization, leading to DNA damage and cell cycle arrest.[3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize key efficacy data, and outline its mechanism of action.
Data Presentation
Table 1: Efficacy of this compound in Murine Tumor Models
| Tumor Model | Mouse Strain | This compound Dosage and Schedule | Key Findings | Reference |
| Human Malignant Lymphoma Xenograft (LM-3) | Nude Mice | Not specified, but 7 days of oral administration was effective. | Stronger antitumor activity and greater lengthening of life span compared to Adriamycin. | [1][2] |
| Human Stomach Cancer Xenografts (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | Significant retardation of tumor growth. Intermittent administration was more effective than daily administration for 5 consecutive days. | [4] |
| Human Breast Cancer Xenografts (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | Significant retardation of tumor growth; 75% overall response rate. | [4] |
| Mouse Solid Tumor (Colon 26) | Not specified | Simulated single doses of 79 mg/kg for 3 consecutive days and 238 mg/kg on days 1 and 8. | Satisfactory antitumor activity with a wide range of effective dose concentrations. | [5] |
| Mouse Leukemia (L1210) | CD2F1 Mice | Not specified | Slowed progression of cells through S phase and blocked cells in G2 + M. | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route & Dosage | Reference |
| Peak Tumor Concentration (Simulated) | 1870 ng/g | 79 mg/kg (for 3 consecutive days) | [5] |
| Peak Tumor Concentration (Simulated) | 2985 ng/g | 238 mg/kg (on days 1 and 8) | [5] |
| Area Under the Curve (AUC) in Tumor (Simulated) | 68,363 ng/g hour | 79 mg/kg (for 3 consecutive days) | [5] |
| Area Under the Curve (AUC) in Tumor (Simulated) | 89,352 ng/g hour | 238 mg/kg (on days 1 and 8) | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. For Intravenous (IV) Administration:
-
Vehicle: 0.01 M glucuronic acid.
-
Procedure:
-
Dissolve this compound powder in the 0.01 M glucuronic acid solution to the desired final concentration.
-
Ensure complete dissolution, gentle warming or vortexing may be applied if necessary.
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
-
b. For Oral (p.o.) Administration:
-
Vehicle: As specific vehicles for oral administration of this compound in mice are not consistently detailed in the literature, a common vehicle for preclinical oral dosing, such as a 0.5% methylcellulose solution, can be considered.
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound powder in the methylcellulose solution to achieve the desired final concentration.
-
Ensure a uniform suspension is created before each administration, as the compound may not fully dissolve.
-
Protocol for Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture human cancer cells (e.g., breast, stomach, lymphoma cell lines) under standard conditions.
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the specified dosage and schedule (see Table 1).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Protocol for Intravenous (IV) Injection via Tail Vein
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water bath to dilate the lateral tail veins.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the this compound solution slowly.
-
Successful injection is indicated by the absence of a subcutaneous bleb.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Oral Gavage
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth for the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
-
Post-Administration Care:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Visualizations
Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
References
- 1. Antitumor activity of this compound alone, and in combination against human mammary cancer models in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 7-R-O-methylnogarol (this compound) on L1210 cell progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Menogaril in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Menogaril, a synthetic anthracycline antibiotic, in various cancer cell lines. This compound is a potent anti-neoplastic agent that primarily functions as a topoisomerase II inhibitor, leading to the stabilization of the DNA-enzyme complex and subsequent DNA double-strand breaks, ultimately inducing apoptosis.[1][2][3] This application note includes detailed protocols for cell culture, drug preparation, and the widely used MTT colorimetric assay for assessing cell viability. Additionally, it outlines the data analysis workflow using GraphPad Prism for accurate IC50 calculation from dose-response curves. A summary of reported this compound IC50 values across different cancer cell lines is presented for comparative purposes.
Introduction
This compound is a cytotoxic drug that has demonstrated activity against a range of malignancies, including leukemia, breast cancer, and lung cancer.[4][5][6] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription.[1][2][3] By poisoning topoisomerase II, this compound induces DNA damage and triggers programmed cell death in rapidly dividing cancer cells.[7] Determining the IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a critical step in preclinical drug development. It provides a quantitative measure of a drug's potency and allows for the comparison of its efficacy across different cancer cell types. This information is crucial for identifying sensitive cancer types and for guiding further in vivo studies.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions (e.g., drug exposure time, assay method), and the laboratory conducting the experiment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Cross-resistance observed in Adriamycin-resistant subline | [6] |
| Ovarian Cancer Samples | Ovarian Cancer | Responsive in 1 out of 7 samples | [8] |
| Breast Cancer Samples | Breast Cancer | Responsive in 1 out of 3 samples | [8] |
| L1210 | Leukemia | Not specified | [9] |
Note: The available literature provides limited specific IC50 values for this compound in a consolidated table. The data presented here is based on findings from various studies and may not be directly comparable due to differing experimental methodologies.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a topoisomerase II poison.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
This compound (powder)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Prior to the assay, ensure the cells are healthy and have a viability of >95%.
Drug Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a wide range of dilutions for the initial experiment and then a narrower range in subsequent experiments.[12]
MTT Assay Protocol for Adherent Cells[10][12][13]
-
Cell Seeding:
-
Trypsinize the cells and resuspend them in complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest drug concentration wells.
-
Include a "no-cell control" or "blank" group containing medium only to measure background absorbance.
-
Incubate the plate for the desired drug exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis and IC50 Calculation[15][16][17]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve Generation:
-
IC50 Calculation:
Conclusion
This application note provides a detailed framework for determining the IC50 of this compound in cancer cell lines. The provided MTT assay protocol and data analysis guidelines offer a standardized approach for assessing the cytotoxic activity of this potent anti-cancer agent. Accurate and reproducible IC50 data are essential for understanding the therapeutic potential of this compound and for making informed decisions in the drug development pipeline. Further investigation into the IC50 values of this compound across a broader panel of cancer cell lines is warranted to better delineate its spectrum of activity.
References
- 1. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacokinetic study of this compound (7-con-O-methylnogarol) in previously treated patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of oral this compound as first line chemotherapy for advanced breast cancer: a National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential poisoning of topoisomerases by this compound and nogalamycin dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Menogaril: Application Notes and Protocols for Topoisomerase II Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril, a synthetic anthracycline analogue of nogalamycin, is a potent antineoplastic agent that functions as a topoisomerase II inhibitor. Unlike its parent compound, which primarily targets topoisomerase I, this compound exhibits selectivity for topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to the accumulation of double-strand DNA breaks and subsequent cell cycle arrest and apoptosis.[1][2] This unique profile has made this compound a subject of interest in cancer research and drug development.
These application notes provide detailed protocols for studying the effects of this compound on topoisomerase II activity and cell viability, along with quantitative data to facilitate experimental design and data interpretation.
Data Presentation
Topoisomerase II Inhibition
| Parameter | Value | Conditions | Reference |
| IC50 (Decatenation Activity) | 10 µM | Purified DNA topoisomerase II, kinetoplast DNA (kDNA) from Crithidia fasciculata | [3][4] |
| Topoisomerase I Inhibition | No inhibition up to 400 µM | --- | [3][4] |
Cytotoxicity
| Cell Line/Model | Observation | Reference |
| Malignant Lymphoma Cell Lines | This compound demonstrated stronger antitumor activity compared to Adriamycin, epirubicin, vincristine, and etoposide. It also showed efficacy in cisplatin-, vincristine-, and cyclophosphamide-resistant lymphoma cell lines. | [5] |
| Human Mammary Cancer Cell Lines | This compound exhibited approximately half the antitumor activity of Adriamycin. | |
| Human Stomach and Breast Cancer Xenografts | Orally administered this compound significantly retarded the growth of 3 out of 7 stomach cancers and 3 out of 4 breast cancers in nude mice. | |
| L1210 Mouse Leukemia Cells | This compound inhibited the growth of L1210 cells in vitro and in vivo. | |
| K562/ADM (Adriamycin-resistant leukemia) | Showed cross-resistance to this compound. | [6] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (PC-7, -9, -13, -14) | This compound showed greater activity than Adriamycin. | [6] |
| Small Cell Lung Cancer (SCLC) Cell Lines (H69, N231) | This compound demonstrated antitumor activity. | [6] |
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the poisoning of topoisomerase II. It stabilizes the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, triggering a DNA damage response. This response can activate downstream signaling pathways, such as those involving ATM and ATR kinases, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.[2]
Caption: Mechanism of this compound-induced topoisomerase II poisoning and apoptosis.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (20 mM)
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide
-
TAE or TBE running buffer
-
Sterile deionized water
Protocol:
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL final volume:
-
x µL sterile water
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10x ATP Solution
-
1 µL kDNA (e.g., 200 ng)
-
1 µL of this compound dilution (or DMSO for control)
-
y µL Human Topoisomerase II (e.g., 1-5 units)
-
-
Gently mix the components and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire sample into a well of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light and document the results. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if this compound stabilizes the cleavable complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
10x ATP Solution
-
This compound stock solution (in DMSO)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
5x Loading Dye
-
1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide
-
TAE or TBE running buffer
-
Sterile deionized water
Protocol:
-
Set up the reaction as described in the decatenation assay (Protocol 1, step 1), using supercoiled plasmid DNA instead of kDNA.
-
Incubate at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and mix gently.
-
Add 1 µL of Proteinase K and incubate at 50°C for 30-60 minutes to digest the enzyme.
-
Add 5 µL of 5x Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the stabilization of the cleavable complex by this compound.
Caption: Workflow for the Topoisomerase II-mediated DNA Cleavage Assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
This compound's distinct mechanism as a topoisomerase II poison warrants further investigation for its potential as a therapeutic agent. The protocols and data provided in these application notes offer a framework for researchers to explore the inhibitory effects of this compound on topoisomerase II and its cytotoxic activity against various cancer cell lines. Consistent and standardized experimental procedures are crucial for generating reliable and comparable data in the pursuit of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Menogaril in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Menogaril, an anthracycline analogue, and its potential use in combination with other chemotherapeutic agents. This document summarizes its mechanism of action, presents available quantitative data from preclinical and clinical studies, and offers detailed protocols for key experimental assays.
Introduction to this compound
This compound is a semisynthetic anthracycline that has demonstrated a broad spectrum of antitumor activity in preclinical models.[1] Unlike other anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action, weaker DNA binding, and different cell cycle phase-specific cytotoxicity.[1][2] It has been investigated as both an intravenous and oral agent in clinical trials.[2][3] While showing modest activity as a monotherapy in some cancers, its unique properties suggest potential for synergistic effects when combined with other chemotherapeutics.
Mechanism of Action
This compound's cytotoxic effects stem from a multi-faceted mechanism of action that distinguishes it from other anthracyclines:
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand DNA breaks.[4][5] This inhibition of topoisomerase II's decatenation activity has an IC50 of approximately 10 µM, comparable to etoposide.[4]
-
DNA Interaction: While this compound's binding to DNA is weaker than that of doxorubicin, it still results in pronounced DNA cleavage.[6][7] This interaction is believed to be different from classical intercalation.[6][7]
-
Tubulin Polymerization Inhibition: Uniquely among anthracyclines, this compound has been shown to inhibit the initial rate of tubulin polymerization, a mechanism that may contribute to its overall cytotoxicity.[6][7]
-
Cellular Localization: In contrast to doxorubicin, which primarily localizes in the nucleus, this compound is found extensively in the cytoplasm.[6][7]
The following diagram illustrates the key mechanisms of action of this compound.
Caption: this compound's primary mechanisms of action.
Signaling Pathways
The DNA damage and cellular stress induced by this compound trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
Apoptosis Induction
This compound-induced DNA double-strand breaks activate DNA damage response (DDR) pathways, which can lead to the activation of pro-apoptotic proteins and the mitochondrial (intrinsic) apoptosis pathway. While the precise signaling cascade for this compound is not fully elucidated, it is expected to converge on common apoptosis pathways.
Caption: A potential signaling cascade for this compound-induced apoptosis.
Cell Cycle Arrest
The DDR activated by this compound also initiates cell cycle checkpoints, primarily through the p53 signaling pathway, to halt cell proliferation and allow for DNA repair or apoptosis.[8]
Caption: A simplified pathway for this compound-induced cell cycle arrest.
Data from Clinical and Preclinical Studies
Monotherapy Clinical Trials
This compound has been evaluated as a single agent in several Phase I and Phase II clinical trials across a range of malignancies. The following tables summarize the quantitative data from these studies.
Table 1: Phase II Monotherapy Trials of Intravenous this compound
| Cancer Type | Number of Patients | Dosage Regimen | Overall Response Rate (ORR) | Key Toxicities | Reference |
| Metastatic Breast Cancer | 18 | 140 mg/m² on days 1 and 8 every 28 days | 19% (1 CR, 2 PR) | Leukopenia, phlebitis | [2] |
| Advanced Colorectal Carcinoma | 21 | 200 mg/m² IV over 1 hour every 28 days | 10% (1 CR, 1 PR) | Leukopenia, granulocytopenia | [9] |
| Advanced Colorectal Cancer | 27 (evaluable) | 160 or 200 mg/m² infused over 2 hours every 4 weeks | 0% | Myelosuppression (leukopenia), phlebitis, nausea/vomiting, alopecia | [10] |
CR: Complete Response; PR: Partial Response
Table 2: Phase I/II Monotherapy Trials of Oral this compound
| Cancer Type | Number of Patients | Dosage Regimen | Overall Response Rate (ORR) | Key Toxicities | Reference |
| Advanced Solid Tumors | 18 | 50-175 mg/m²/day for 3 consecutive days every 4 weeks | Not reported (Phase I) | Leukopenia, thrombocytopenia | [3] |
| Advanced Breast Cancer | 48 (evaluable) | 225-275 mg/m² per week | 23% (2 CR, 9 PR) | Granulocytopenia, nausea, vomiting, diarrhea, hair loss | [11] |
CR: Complete Response; PR: Partial Response
Table 3: Phase I Monotherapy Trial in Acute Leukemia
| Cancer Type | Number of Patients | Dosage Regimen | Complete Response (CR) Rate | Key Toxicities | Reference |
| Relapsed/Refractory Acute Leukemia | 15 | 50-130 mg/m²/day for 5 days | 13.3% (2 CR) | Grade 4 hematologic toxicity, mucositis | [5][12] |
Preclinical Combination Therapy
A preclinical study investigated the efficacy of this compound in combination with cyclophosphamide and 5-fluorouracil in a human breast cancer xenograft model.
Table 4: Preclinical Combination Therapy in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Observations | Reference |
| This compound | Moderate | - | [13] |
| Cyclophosphamide + 5-Fluorouracil | Moderate | - | [13] |
| This compound + Cyclophosphamide + 5-Fluorouracil | Significant | Most effective combination in reducing tumor burden and suppressing recurrence. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on published literature.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol based on Wierzba et al., 1990: [6]
-
Cell Seeding: Seed tumor cells in 96-well microtiter plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
DNA Topoisomerase II Decatenation Assay
Objective: To assess the inhibitory effect of this compound on the decatenation activity of topoisomerase II.
Protocol based on Ono et al., 1992: [4]
-
Reaction Mixture: Prepare a reaction mixture (20 µL) containing:
-
50 mM Tris-HCl (pH 7.5)
-
85 mM KCl
-
10 mM MgCl₂
-
5 mM Dithiothreitol
-
2 mM ATP
-
0.5 µg of kinetoplast DNA (kDNA)
-
Varying concentrations of this compound
-
-
Enzyme Addition: Add purified DNA topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 5% SDS and 1 µL of 250 mM EDTA.
-
Proteinase K Treatment: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Electrophoresis: Add loading buffer and electrophorese the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin.
Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of tubulin.
Protocol based on Wierzba et al., 1990: [6]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified tubulin (e.g., 1 mg/mL) in polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
1 mM GTP
-
Varying concentrations of this compound
-
-
Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 350 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the initial rate and extent of polymerization in the presence of this compound to the control.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating this compound in combination with other chemotherapeutics in a preclinical setting.
Caption: A typical workflow for preclinical evaluation.
Conclusion
This compound's distinct mechanism of action, including its role as a topoisomerase II poison and an inhibitor of tubulin polymerization, presents a compelling rationale for its investigation in combination chemotherapy regimens. While clinical data on such combinations are limited, preclinical evidence suggests potential synergistic effects. The protocols and data presented in these application notes provide a foundation for further research into the therapeutic potential of this compound in combination with other anticancer agents. Future studies should focus on identifying optimal drug combinations and schedules, elucidating the precise molecular mechanisms of synergy, and exploring these combinations in relevant clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. A phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of oral this compound administered on three consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of this compound (7-con-O-methylnogarol) in previously treated patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnolol-induced apoptosis is mediated via the intrinsic pathway with release of AIF from mitochondria in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of this compound in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnolol induces apoptosis via caspase-independent pathways in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
Menogaril Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Menogaril, an anthracycline antibiotic. This document details various administration routes, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction to this compound
This compound is a semisynthetic anthracycline that has demonstrated a broad spectrum of antitumor activity in various preclinical models.[1] Unlike some other anthracyclines, this compound shows activity when administered both orally and parenterally.[1] Its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[2][3] this compound stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[2][3][4] Additionally, this compound has been shown to inhibit tubulin polymerization, which may contribute to its overall cytotoxic effects.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, focusing on pharmacokinetic parameters and toxicity across different administration routes and animal models.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Administration Route | Dose | T½ (Terminal Half-life) | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) | Systemic Bioavailability | Reference(s) |
| Mouse | Intravenous (IV) | Not Specified | 21.6 h | Not Specified | Not Specified | Not Applicable | [1] |
| Mouse | Oral (p.o.) | 79 mg/kg (single dose for 3 days) | Not Specified | 1870 ng/g (tumor) | 68,363 ng/g·h (tumor) | Not Specified | [7] |
| Mouse | Oral (p.o.) | 238 mg/kg (days 1 and 8) | Not Specified | 2985 ng/g (tumor) | 89,352 ng/g·h (tumor) | Not Specified | [7] |
| Dog | Intravenous (IV) | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable | [1] |
| Monkey | Intravenous (IV) | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable | [1] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental design.
Table 2: Toxicity of this compound in Preclinical Models
| Species | Administration Route | Toxicity Metric | Value | Key Toxicities Observed | Reference(s) |
| Rat | Not Specified | Acute Toxicity | Dose-related | Myelosuppression, Gastrointestinal toxicity | [1] |
| Dog | Not Specified | Acute Toxicity | Dose-related | Myelosuppression, Gastrointestinal toxicity | [1] |
| Monkey | Not Specified | Acute Toxicity | Dose-related | Myelosuppression, Gastrointestinal toxicity | [1] |
| Nude Mice | Oral (p.o.) | Maximum Tolerated Dose (MTD) | 200 mg/kg (3 times every 4 days) | Not Specified | [8] |
| Patients | Intravenous (IV) | Maximum Tolerated Dose (MTD) | 250 mg/m² | Leukopenia | [9] |
| Patients | Oral (p.o.) | Dose-limiting toxicity | 50-60 mg/m²/day (for 14 days) | Granulocytopenia | [10] |
| Patients | Oral (p.o.) | Dose-limiting toxicity | 175 mg/m²/day (for 3 days) | Leukothrombocytopenia | [11] |
Note: Human clinical data is included for reference as preclinical LD50 and MTD values were not consistently available in the search results.
Experimental Protocols
The following are detailed protocols for the administration of this compound in common preclinical models. These protocols are based on information from published studies and general best practices for animal research.
Formulation of this compound for In Vivo Administration
The appropriate formulation of this compound is critical for its solubility, stability, and bioavailability. The choice of vehicle will depend on the administration route.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
N,N-Dimethylacetamide (DMA)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Protocol for Intravenous (IV) Formulation:
-
For poorly soluble compounds like this compound, a co-solvent system may be necessary. A common vehicle for IV administration in preclinical studies is a mixture of solvents such as DMA, PG, and PEG400.[12][13]
-
A specific example of a vehicle for IV infusion is 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP).[12]
-
To prepare the formulation, first dissolve the calculated amount of this compound powder in the organic solvent(s) (e.g., DMA, PG, PEG400).
-
Once dissolved, the solution can be brought to the final volume with a suitable aqueous vehicle like saline, if necessary, while ensuring the drug remains in solution.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation as recommended based on stability studies, often protected from light.
Protocol for Oral (p.o.) Formulation:
-
For oral administration, this compound can be formulated as a suspension.
-
A common vehicle for oral gavage is an aqueous solution of 0.5% methylcellulose.[14]
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension at the desired concentration.
-
Ensure the suspension is well-mixed immediately before each administration.
Protocol for Intraperitoneal (i.p.) Formulation:
-
For intraperitoneal injections, the formulation should be sterile and isotonic if possible to minimize irritation.
-
If this compound is soluble in aqueous solutions, sterile saline can be used as the vehicle.
-
For poorly soluble compounds, a co-solvent system similar to the IV formulation, but diluted with saline, can be used. However, the concentration of organic solvents should be kept to a minimum to avoid peritoneal irritation.
-
Prepare the solution in a sterile environment and filter through a 0.22 µm sterile filter.
Administration Routes
3.2.1. Intravenous (IV) Injection in Mice
Materials:
-
Mouse restrainer
-
27-30 gauge needle with a sterile syringe
-
This compound IV formulation
-
Heat lamp (optional, for vasodilation)
-
70% ethanol
Protocol:
-
Accurately weigh the mouse to determine the correct volume of the drug solution to inject.
-
Load the syringe with the calculated volume of the this compound IV formulation and remove any air bubbles.
-
Place the mouse in a suitable restrainer.
-
The lateral tail vein is the most common site for IV injection in mice. To aid visualization of the vein, warm the tail using a heat lamp or by immersing it in warm water.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a flash of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
3.2.2. Oral Gavage in Mice
Materials:
-
Flexible or rigid gavage needle (20-22 gauge for adult mice)
-
Sterile syringe
-
This compound oral formulation
Protocol:
-
Weigh the mouse to calculate the administration volume.
-
Fill the syringe with the correct volume of the well-suspended this compound formulation.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly.
-
Introduce the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.
-
Allow the mouse to swallow the tip of the needle, which will facilitate its passage into the esophagus. Do not force the needle.
-
Gently advance the needle to the pre-measured depth (from the tip of the nose to the last rib).
-
Administer the formulation slowly and smoothly.
-
Withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
3.2.3. Intraperitoneal (i.p.) Injection in Mice
Materials:
-
25-27 gauge needle with a sterile syringe
-
This compound i.p. formulation
-
70% ethanol
Protocol:
-
Weigh the mouse and calculate the required injection volume.
-
Load the syringe with the this compound solution and expel any air.
-
Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
The injection is typically given in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.
-
Aspirate gently to ensure no fluid (urine or intestinal contents) or blood is drawn back. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse effects.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for preclinical evaluation.
Liposomal Formulation of this compound
While the literature search did not yield specific examples of liposomal formulations for this compound, this approach remains a viable and potentially advantageous strategy for enhancing its therapeutic index. Liposomal encapsulation can alter the pharmacokinetic profile of a drug, potentially reducing toxicity and improving tumor targeting.
General Principles for Developing a Liposomal this compound Formulation:
-
Lipid Composition: The choice of lipids (e.g., phosphatidylcholines, cholesterol) will influence the stability, charge, and release characteristics of the liposomes.
-
Preparation Method: Techniques such as thin-film hydration followed by extrusion are commonly used to prepare liposomes of a defined size.
-
Drug Loading: this compound, being a hydrophobic molecule, would likely be encapsulated within the lipid bilayer of the liposome.
-
Characterization: The resulting liposomes should be characterized for size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
In Vivo Evaluation: Preclinical studies would then be necessary to evaluate the pharmacokinetics, efficacy, and toxicity of the liposomal this compound compared to the free drug.
Further research into the development and preclinical testing of liposomal this compound is warranted to explore its full therapeutic potential.
References
- 1. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of intravenous this compound administered intermittently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of oral this compound administered daily for 14 consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of oral this compound administered on three consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Menogaril in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril is a semi-synthetic anthracycline antibiotic, a class of potent cytotoxic agents used in oncology. As with other chemotherapeutic agents, the quantitative analysis of this compound and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and metabolism. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the latter offering higher sensitivity and specificity.
The methodologies described are based on established principles for the analysis of anthracyclines and other cytotoxic drugs. While specific, recently published and fully detailed protocols for this compound are scarce, the following sections provide robust, adaptable methods for researchers.
Analytical Methods Overview
The primary methods for quantifying this compound in biological samples are HPLC and LC-MS/MS. HPLC with UV-Visible or fluorescence detection has been historically used.[1][2] However, LC-MS/MS is now the preferred method due to its superior sensitivity, selectivity, and ability to quantify the parent drug and its metabolites simultaneously.
Key Metabolites:
-
N-demethylthis compound
-
7-deoxynogarol[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying this compound in plasma or urine when high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma or urine in a polypropylene tube, add 50 µL of an internal standard (IS) solution (e.g., Daunorubicin, 10 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of an extraction solvent (e.g., dichloromethane:isopropanol, 9:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for injection.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Quantitative Data (Illustrative)
The following tables summarize typical validation parameters for an HPLC-UV method, based on FDA guidelines.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Equation |
| This compound | 50 - 5000 | > 0.998 | y = 0.0012x + 0.005 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 50 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 150 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid | 1500 | 4.1 | 101.5 | 5.3 | 102.0 |
| High | 4000 | 3.5 | 99.8 | 4.8 | 100.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 150 | 88.2 | 95.1 |
| High | 4000 | 91.5 | 98.3 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it the gold standard for bioanalysis of this compound in various biological matrices, including tissue homogenates.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard (e.g., this compound-d3, 100 ng/mL) and 400 µL of 4% phosphoric acid in water. Vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 200 µL of mobile phase A.
2. Sample Preparation: Tissue Homogenization and Extraction
-
Weigh approximately 100 mg of tissue and add it to a tube containing 500 µL of ice-cold water and ceramic beads.
-
Homogenize the tissue using a bead-based homogenizer.
-
Add 50 µL of IS (this compound-d3, 100 ng/mL) to 100 µL of the tissue homogenate.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 2 minutes, and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 200 µL of mobile phase A for analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, linear ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: 582.3 -> 408.2 (Quantifier), 582.3 -> 378.2 (Qualifier)This compound-d3 (IS): 585.3 -> 411.2N-demethylthis compound: 568.3 -> 394.2 |
| Key MS Params | IonSpray Voltage: 5500 VTemperature: 500°CCollision Gas: Nitrogen |
Quantitative Data (Illustrative)
Table 4: Calibration Curve Linearity (LC-MS/MS)
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.5 - 500 | > 0.999 | 1/x² |
Table 5: Precision and Accuracy (LC-MS/MS in Plasma)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 11.2 | 95.8 | 12.5 | 98.2 |
| Low | 1.5 | 7.8 | 102.1 | 9.1 | 101.5 |
| Mid | 75 | 5.1 | 99.4 | 6.3 | 100.8 |
| High | 400 | 4.5 | 100.7 | 5.9 | 99.9 |
Table 6: Recovery and Matrix Effect (LC-MS/MS in Tissue Homogenate)
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 97.4 |
| High | 400 | 94.1 | 99.2 |
Visualizations
Experimental and Logical Workflows
References
Menogaril Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril is a synthetic anthracycline antibiotic, a derivative of nogalamycin, that has demonstrated significant antitumor activity in preclinical and clinical studies. Its mechanism of action is distinct from other anthracyclines like doxorubicin, primarily involving the inhibition of DNA topoisomerase II and interference with tubulin polymerization.[1][2][3][4] this compound has the notable advantage of being active through both oral and intravenous administration routes, making it a versatile agent for in vivo research.[5] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound in preclinical research settings, with a focus on murine cancer models.
Physicochemical Properties and Formulation
This compound is a lipophilic compound, and its formulation for in vivo studies requires careful consideration of the administration route.
Oral Formulation:
For oral administration in mice, this compound can be prepared as a suspension. A common vehicle for oral gavage of hydrophobic compounds is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. While the exact formulation for this compound is not explicitly detailed in the cited literature, a general and effective vehicle composition for many poorly soluble compounds is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Intravenous Formulation:
For intravenous administration, this compound must be dissolved in a sterile, isotonic solution to prevent hemolysis and ensure safety.[6][7][8] A common vehicle for intravenous injection in preclinical studies is sterile water for injection, with the final solution adjusted for tonicity. One study in mice utilized a solution of this compound dissolved in 0.01 M glucuronic acid.[9]
Preparation of this compound for Injection (General Guidance):
-
Dissolution: Dissolve the required amount of this compound powder in a minimal amount of a suitable solvent like DMSO.
-
Dilution: For intravenous use, further dilute the DMSO concentrate with a sterile vehicle such as 0.9% saline or 5% dextrose solution to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to minimize toxicity. For oral gavage, the DMSO concentrate can be mixed with the other vehicle components (PEG300, Tween-80, saline).
-
Sterilization: For intravenous administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism:
-
Topoisomerase II Inhibition: this compound stabilizes the cleavable complex between DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[1][2][3] Unlike some other anthracyclines, it does not significantly inhibit topoisomerase I.[2]
-
Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the polymerization of tubulin, a key component of microtubules.[4] This disruption of the cytoskeleton can interfere with cell division, intracellular transport, and cell motility.
-
Weak DNA Binding: Compared to doxorubicin, this compound exhibits weaker binding to DNA.[4]
These distinct mechanisms may contribute to its different spectrum of activity and toxicity profile compared to other anthracyclines.
Caption: this compound's dual mechanism of action.
In Vivo Efficacy Studies: Protocols and Data
Human Tumor Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound against human cancer cell lines subcutaneously implanted in immunocompromised mice.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies.
Detailed Protocol:
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., breast, stomach) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., sterile PBS or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of female nude mice (e.g., BALB/c-nu/nu).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Oral Administration: Administer this compound by oral gavage at the desired dose and schedule. A study in nude mice with human stomach and breast cancer xenografts used a maximum tolerated dose of 200 mg/kg administered 3 times every 4 days.[10]
-
Intravenous Administration: Administer this compound via tail vein injection at the desired dose and schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the general health of the mice (e.g., body weight, signs of toxicity) throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a specific size or when signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Quantitative Data from Preclinical Studies:
| Animal Model | Tumor Type | Administration Route | Dose and Schedule | Outcome | Reference |
| Nude Mice | Human Stomach Cancer Xenografts | Oral | 200 mg/kg, 3 times every 4 days | Significant growth retardation in 3 out of 7 cancer lines | [10] |
| Nude Mice | Human Breast Cancer Xenografts | Oral | 200 mg/kg, 3 times every 4 days | Significant growth retardation in 3 out of 4 cancer lines (75% response rate) | [10] |
| Mice | Mouse Solid Tumor Colon 26 | Oral | 79 mg/kg, 3 consecutive days | Optimum antitumor activity | [11] |
| Mice | Mouse Solid Tumor Colon 26 | Oral | 238 mg/kg, on days 1 and 8 | Optimum antitumor activity | [11] |
Pharmacokinetics and Toxicology
Pharmacokinetics in Mice:
Pharmacokinetic studies in mice have shown that this compound is absorbed from the gastrointestinal tract after oral administration, followed by first-pass metabolism.[5] After intravenous administration, plasma concentrations of this compound decline in a triexponential fashion.[9]
| Parameter | Value | Animal Model | Administration Route | Dose | Reference |
| Terminal Half-life (t½) | 10.6 hours | Mice | Intravenous | 10 mg/kg | [9] |
| Area Under the Curve (AUC) | 10.13 µM x hr | Mice | Intravenous | 10 mg/kg | [9] |
| Systemic Clearance | 91.2 ml/min/m² | Mice | Intravenous | 10 mg/kg | [9] |
| Peak Tumor Concentration | 1870 ng/g | Mice | Oral | 79 mg/kg (single dose equivalent) | [11] |
| Tumor AUC | 68,363 ng/g x hour | Mice | Oral | 79 mg/kg (single dose equivalent) | [11] |
| Peak Tumor Concentration | 2985 ng/g | Mice | Oral | 238 mg/kg (single dose equivalent) | [11] |
| Tumor AUC | 89,352 ng/g x hour | Mice | Oral | 238 mg/kg (single dose equivalent) | [11] |
Toxicology:
The primary dose-limiting toxicities of this compound observed in preclinical animal studies (rat, dog, monkey) are myelosuppression and gastrointestinal toxicity.[5] In clinical trials, leukopenia was the principal dose-limiting toxicity.[10]
Conclusion
This compound is a promising anticancer agent with a distinct mechanism of action and activity via both oral and intravenous routes. The information and protocols provided in this document are intended to serve as a guide for researchers conducting in vivo studies with this compound. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal research. Further dose-ranging and formulation optimization studies may be necessary for specific tumor models and research questions.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. The disposition of the new anthracycline antibiotic, menogarol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Menogaril-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menogaril is a synthetic anthracycline analog of nogalamycin with potent antitumor activity.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for resolving topological DNA problems during replication, transcription, and recombination.[3][4] By stabilizing the cleavable complex between topoisomerase II and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[5][6] Unlike other anthracyclines, this compound has shown a different spectrum of activity and potentially reduced cardiotoxicity.[1] Some studies also suggest it may affect macromolecular synthesis and interact with cytoskeleton proteins.[5][7]
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an ideal tool to dissect the cellular responses to this compound treatment. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle, apoptosis, and DNA damage using flow cytometry.
Data Presentation
The following tables summarize expected quantitative data from flow cytometric analyses of cells treated with this compound. The data presented are illustrative and intended to demonstrate the typical outcomes of such experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 1.8 |
| This compound (1 µM) | 35.8 ± 2.8 | 25.1 ± 2.2 | 39.1 ± 3.5 |
| This compound (5 µM) | 20.7 ± 1.9 | 15.4 ± 1.7 | 63.9 ± 4.2 |
Table 2: Induction of Apoptosis by this compound
| Treatment (48 hours) | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) |
| Vehicle Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (1 µM) | 70.3 ± 4.5 | 15.2 ± 2.1 | 14.5 ± 2.4 |
| This compound (5 µM) | 35.6 ± 3.8 | 30.8 ± 3.2 | 33.6 ± 3.5 |
Table 3: DNA Damage Assessment via γH2AX Staining
| Treatment (6 hours) | Mean Fluorescence Intensity (MFI) of γH2AX | Fold Change in MFI (vs. Control) |
| Vehicle Control (DMSO) | 150 ± 25 | 1.0 |
| This compound (1 µM) | 650 ± 75 | 4.3 |
| This compound (5 µM) | 1800 ± 150 | 12.0 |
Experimental Protocols
Cell Culture and this compound Treatment
This initial step involves culturing a suitable cancer cell line and treating it with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow overnight.
-
Prepare working solutions of this compound in a complete culture medium at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours), depending on the specific assay.
Protocol for Cell Cycle Analysis
This protocol uses Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[8]
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the original culture medium, by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in the PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA content.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate laser and filter settings for PI (e.g., 488 nm excitation and >600 nm emission).
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol for Apoptosis Assay
This protocol uses Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-AAD or Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest the cells as described in the cell cycle protocol, ensuring to collect both adherent and floating cells.
-
-
Washing:
-
Wash the cells once with cold PBS and centrifuge (300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and 7-AAD/PI).
-
Collect data from at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- and 7-AAD/PI-)
-
Early apoptotic cells (Annexin V+ and 7-AAD/PI-)
-
Late apoptotic/necrotic cells (Annexin V+ and 7-AAD/PI+)
-
-
Protocol for DNA Damage (γH2AX) Analysis
This protocol measures the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker of DNA double-strand breaks.[11][12]
Materials:
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or cold methanol)
-
Anti-phospho-Histone H2A.X (Ser139) antibody (conjugated to a fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells as previously described.
-
Fix the cells in Fixation Buffer for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the fixed cells and wash once with PBS.
-
Permeabilize the cells by resuspending them in ice-cold Permeabilization Buffer and incubating for 10-15 minutes on ice.
-
-
Staining:
-
Wash the permeabilized cells with a wash buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the wash buffer containing the fluorochrome-conjugated anti-γH2AX antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the antibody's fluorochrome.
-
Quantify the mean fluorescence intensity (MFI) of γH2AX in the cell population.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
References
- 1. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. biocompare.com [biocompare.com]
- 11. Multiplexed-Based Assessment of DNA Damage Response to Chemotherapies Using Cell Imaging Cytometry [mdpi.com]
- 12. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Menogaril Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving menogaril resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anthracycline analog that primarily functions as a topoisomerase II inhibitor.[1][2] It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks and subsequently, cell death.[1] Unlike doxorubicin, this compound has a weaker binding affinity to DNA and is extensively localized in the cytoplasm, where it may also inhibit tubulin polymerization.[2]
Q2: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?
Resistance to this compound, a topoisomerase II inhibitor, can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Alterations in Topoisomerase II: Changes in the topoisomerase II enzyme, including mutations in the gene, decreased expression, or post-translational modifications, can reduce the enzyme's sensitivity to this compound.
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently mend the DNA double-strand breaks induced by this compound, thereby promoting cell survival.
-
Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways can prevent the execution of cell death even when significant DNA damage has occurred.
Q3: Are there known agents that can reverse this compound resistance?
While specific studies demonstrating the reversal of this compound resistance are limited, based on its mechanism and classification as an anthracycline and topoisomerase II inhibitor, agents that reverse multidrug resistance (MDR) are promising candidates. These include:
-
P-glycoprotein (P-gp) Inhibitors: First-generation inhibitors like verapamil and second-generation inhibitors like cyclosporin A have been shown to reverse P-gp-mediated resistance to other anthracyclines by competing for the efflux pump.[4][5][6][7]
-
MRP1 Inhibitors: Certain compounds have been identified that can modulate the activity of MRP1, potentially restoring sensitivity to drugs that are substrates of this transporter.
It is crucial to experimentally validate the efficacy of these reversal agents in your specific this compound-resistant cell line.
Q4: Can combination therapy be effective against this compound-resistant cells?
Yes, combination therapy is a viable strategy. Combining this compound with other anticancer agents that have different mechanisms of action can be effective. For instance, a study showed that a combination of cyclophosphamide, this compound, and 5-fluorouracil was highly effective against human breast cancer xenografts.[8] Another approach is to combine this compound with drugs that are not substrates for the specific efflux pump conferring resistance. However, caution is advised when combining with other cell cycle-specific agents like Vinca alkaloids, as antagonistic effects have been observed with other anthracyclines if not scheduled appropriately.[9][10]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound (Increased IC50) in our cancer cell line over time.
This is a common indication of acquired resistance. The following steps can help you diagnose and potentially overcome this issue.
Troubleshooting Workflow
References
- 1. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Cyclosporin A and verapamil have different effects on energy metabolism in multidrug-resistant tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A Reverses Chemoresistance in Patients With Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclosporins as drug resistance modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verapamil upregulates sensitivity of human colon and breast cancer cells to LAK-cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinically relevant concentrations of verapamil do not enhance the sensitivity of human bone marrow CFU-GM to adriamycin and VP16 - PMC [pmc.ncbi.nlm.nih.gov]
Menogaril Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of Menogaril in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Observed cytotoxicity is higher than expected based on Topoisomerase II inhibition.
-
Question: My cell viability assays show potent cytotoxicity at this compound concentrations where I expect only moderate Topoisomerase II (Topo II) inhibition. Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility. This compound is known to have off-target effects that contribute to its overall cytotoxicity. One of the primary reported off-target activities is the inhibition of tubulin polymerization.[1][2][3][4][5] This effect on the cytoskeleton can induce cell cycle arrest and apoptosis independent of its action on Topo II. Additionally, while this compound is a weak DNA binder compared to doxorubicin, it still causes significant DNA cleavage in cells, which also contributes to cell death.[1][2][3][4][5][6]
Issue 2: Discrepancy in results between biochemical and cell-based assays.
-
Question: The IC50 value for this compound in my purified Topo II decatenation assay is significantly higher than the GI50 I'm observing in my cell-based proliferation assays. Why is there a discrepancy?
-
Answer: This discrepancy is common and highlights the importance of considering off-target effects and cellular context. The reasons for this difference include:
-
Multiple Mechanisms of Action: As mentioned, this compound's cytotoxicity in cells is a combination of Topo II inhibition, disruption of microtubule dynamics, and other potential off-target effects.[1][2][3][4][5] Cell-based assays measure the cumulative effect of all these activities.
-
Cellular Localization: Unlike other anthracyclines such as doxorubicin, this compound is extensively localized in the cytoplasm.[1][2][3][4][5] This cytoplasmic accumulation may allow it to interact with targets like tubulin more readily than nuclear targets.
-
Drug Metabolism: this compound can be metabolized within the cell to compounds like N-demethylthis compound, which may have its own activity profile.[7][8]
-
Issue 3: Unexpected changes in cell morphology or cell cycle profile.
-
Question: After treating cells with this compound, I'm observing a significant increase in cells arrested in the G2/M phase and changes in cell shape, which is not typical for a standard Topo II inhibitor. What could be the cause?
-
Answer: These observations are strong indicators of an off-target effect on the cytoskeleton. This compound has been shown to inhibit the initial rate of tubulin polymerization.[1][2][3][4][5] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and can also lead to changes in cell morphology. To confirm this, you can perform immunofluorescence staining for α-tubulin to visualize the microtubule network.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary on-target mechanism of this compound?
-
Q2: What are the known or potential off-target effects of this compound?
-
A2: The most well-documented off-target effect is the inhibition of tubulin polymerization .[1][2][3][4][5] Additionally, it has weak DNA unwinding activity and is noted for its extensive cytoplasmic localization , which is distinct from other anthracyclines that primarily accumulate in the nucleus.[1][2][3][4][5][9][10][11]
-
-
Q3: How does this compound's activity profile compare to other anthracyclines like Doxorubicin?
-
A3: this compound differs significantly from Doxorubicin. It binds more weakly to DNA and is less inhibitory to RNA synthesis.[7][8] A key distinguishing feature is its cytoplasmic localization, whereas Doxorubicin is concentrated in the nucleus.[1][2][3][4][5] This likely contributes to its different off-target profile, such as the inhibition of tubulin polymerization.
-
-
Q4: How can I differentiate between on-target (Topo II) and off-target (e.g., tubulin) effects in my experiments?
-
A4: A multi-assay approach is recommended. You can use a cell line with altered Topo II expression or activity to assess the contribution of the on-target effect. To investigate the off-target effect on microtubules, you can perform a tubulin polymerization assay with purified tubulin or visualize the microtubule network in cells using immunofluorescence. Comparing the dose-response curves for Topo II inhibition, cytotoxicity, and microtubule disruption will provide insights into the concentration at which each effect becomes prominent.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target and known off-target activities.
Table 1: On-Target Activity of this compound
| Target | Assay | IC50 | Reference |
| DNA Topoisomerase II | Decatenation of kDNA | 10 µM | [9][10][11] |
Table 2: Off-Target Activity of this compound
| Target/Effect | Assay | IC50 / Effective Concentration | Reference |
| Tubulin Polymerization | In vitro polymerization assay | Data not publicly available. Recommend experimental determination. | [1][2][3][4][5] |
| DNA Intercalation | Spectrophotometric analysis | Weaker binding to DNA compared to Doxorubicin. | [1][2][3][4][5][6] |
Visualizations
Caption: this compound's dual mechanism of action leading to cytotoxicity.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. profoldin.com [profoldin.com]
- 8. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abscience.com.tw [abscience.com.tw]
- 11. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Menogaril-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menogaril in animal models. The information is designed to help manage and mitigate common toxicities encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities of this compound observed in animal models?
A1: The most frequently reported dose-limiting toxicities for this compound in various animal models, including rats, dogs, and monkeys, are myelosuppression and gastrointestinal toxicity.[1] Myelosuppression primarily manifests as leukopenia (a decrease in white blood cells), particularly neutropenia (a decrease in neutrophils), and to a lesser extent, thrombocytopenia (a decrease in platelets).[2][3] Gastrointestinal toxicity can include symptoms such as nausea, vomiting, diarrhea, and mucositis.
Q2: Is this compound associated with cardiotoxicity in animal models?
A2: Preclinical studies have indicated that this compound has a lower potential for cardiotoxicity compared to other anthracyclines like doxorubicin.[1] However, it is still advisable to monitor cardiac function in long-term or high-dose studies, especially in animals with pre-existing cardiac conditions.
Q3: What is the mechanism of action of this compound, and how does it relate to its toxicity profile?
A3: this compound is an analogue of the anthracycline antibiotic nogalamycin.[4] Its mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA processes in rapidly dividing cells, such as cancer cells and hematopoietic progenitor cells in the bone marrow, is responsible for both its antitumor activity and its myelosuppressive side effects.
Q4: Are there any known metabolites of this compound that contribute to its toxicity?
A4: Pharmacokinetic studies in mice and dogs have shown that this compound is metabolized, with one of the metabolites identified as N-demethylthis compound.[1] However, the specific contribution of this and other metabolites to the overall toxicity profile of this compound is not fully elucidated.
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia and Thrombocytopenia)
Symptoms:
-
A significant drop in white blood cell count, particularly neutrophils, in routine complete blood count (CBC) monitoring.
-
A significant drop in platelet count.
-
Clinical signs of infection (lethargy, fever, etc.) secondary to neutropenia.
-
Signs of bleeding (petechiae, bruising, etc.) secondary to thrombocytopenia.
Troubleshooting Steps:
-
Confirm with CBC: Perform a complete blood count with a differential to accurately quantify neutrophil and platelet levels.
-
Dose Adjustment/Interruption: Based on the severity of the cytopenia, consider dose reduction or temporary cessation of this compound administration. The following table provides a general guideline adapted from chemotherapy protocols.
| Toxicity Grade | Absolute Neutrophil Count (ANC) | Platelet Count | Recommended Action |
| Grade 1 | 1,500 - 1,900/µL | 75,000 - 99,000/µL | Continue with caution, increase monitoring frequency. |
| Grade 2 | 1,000 - 1,400/µL | 50,000 - 74,000/µL | Reduce this compound dose by 25-50%. |
| Grade 3 | 500 - 900/µL | 25,000 - 49,000/µL | Withhold this compound until recovery. Consider supportive care. |
| Grade 4 | < 500/µL | < 25,000/µL | Withhold this compound. Initiate supportive care immediately. |
Note: These are general guidelines and may need to be adapted based on the specific animal model and experimental protocol.
-
Supportive Care:
-
Granulocyte Colony-Stimulating Factor (G-CSF): For severe neutropenia (Grade 3 or 4), the administration of G-CSF can be considered to stimulate neutrophil production and recovery.[5][6]
-
Antibiotic Prophylaxis: In cases of severe neutropenia, prophylactic antibiotics may be warranted to prevent opportunistic infections.
-
Platelet Transfusion: For severe, life-threatening thrombocytopenia with evidence of bleeding, platelet transfusions may be necessary, though this is a complex procedure in small animal models.
-
Issue 2: Gastrointestinal Toxicity (Mucositis, Diarrhea)
Symptoms:
-
Weight loss and reduced food and water intake.
-
Diarrhea or loose stools.
-
Visible inflammation or ulceration of the oral mucosa (in relevant models).
-
Dehydration.
Troubleshooting Steps:
-
Monitor and Score Toxicity: Regularly monitor body weight, food and water consumption, and stool consistency. For oral mucositis, use a standardized scoring system.
-
Nutritional Support:
-
Provide highly palatable, soft, and energy-dense food to encourage eating.
-
In cases of severe anorexia, consider nutritional supplementation with a gavage feeding of a liquid diet.
-
-
Hydration:
-
Ensure ad libitum access to fresh water.
-
For dehydrated animals, administer subcutaneous or intravenous fluids.
-
-
Pharmacological Intervention:
-
Anti-diarrheal agents: Loperamide can be used to manage diarrhea, but caution should be exercised to avoid gut stasis.
-
Sucralfate: This agent can form a protective barrier over ulcerated areas in the gastrointestinal tract.
-
Analgesics: For pain associated with mucositis, appropriate analgesics should be administered.
-
Experimental Protocols
Protocol 1: Monitoring for this compound-Induced Myelosuppression
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines) for a complete blood count (CBC) with differential.
-
Post-Dosing Blood Collection: Collect blood samples at regular intervals post-Menogaril administration. A suggested time course would be on days 3, 7, 14, and 21 of a treatment cycle, and at the nadir (lowest point) of blood counts if known from previous studies.
-
CBC Analysis: Analyze the blood samples for total white blood cell count, absolute neutrophil count, and platelet count.
-
Data Evaluation: Compare the post-dosing blood counts to the baseline values and evaluate the degree of myelosuppression based on the grading table provided in the troubleshooting section.
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Daily Observations:
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Intake: Measure and record daily food and water consumption.
-
Stool Consistency: Observe and score stool consistency daily (e.g., 0=normal, 1=soft, 2=diarrhea).
-
General Appearance: Note any changes in posture, activity, or grooming that may indicate distress.
-
-
Oral Mucositis Scoring (if applicable):
-
Visually inspect the oral cavity of the animals at regular intervals.
-
Score the severity of mucositis based on a standardized scale (e.g., 0=normal, 1=redness, 2=ulceration).
-
-
Histopathology (at study termination):
-
Collect sections of the gastrointestinal tract (e.g., duodenum, jejunum, ileum, colon) and tongue.
-
Process the tissues for histological examination to assess for mucosal damage, inflammation, and ulceration.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for monitoring this compound-induced toxicity.
Caption: Logical relationship for this compound dose adjustment based on toxicity.
References
- 1. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I study of oral this compound administered daily for 14 consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of this compound administered as a 72-hour continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-CSF and GM-CSF in Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of neutrophil production in normal and neutropenic animals during the response to filgrastim (r-metHu G-CSF) or filgrastim SD/01 (PEG-r-metHu G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Menogaril Dosage for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Menogaril in in vitro experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Inconsistent or Non-reproducible Results | This compound solution instability: this compound may degrade in aqueous solutions over time. | Prepare fresh this compound solutions for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular confluence variability: The cytotoxic effect of this compound can be influenced by cell density. | Ensure consistent cell seeding density across all wells and experiments. | |
| Pipetting inaccuracies: Small variations in the volume of this compound solution can lead to significant differences in concentration. | Use calibrated pipettes and proper pipetting techniques. For highly sensitive assays, consider using automated liquid handlers. | |
| 2. Lower than Expected Cytotoxicity | Suboptimal this compound concentration: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific cell line. |
| Short incubation time: The cytotoxic effects of this compound may require a longer exposure time to become apparent. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Drug efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell via efflux pumps. | Consider co-treatment with an efflux pump inhibitor to assess if resistance is a factor. | |
| This compound precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system for the stock solution (ensure final solvent concentration is not toxic to cells). | |
| 3. High Background in Assays | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Include a vehicle control (cells treated with the same concentration of solvent without this compound) in all experiments. Ensure the final solvent concentration is kept to a minimum (typically ≤ 0.5% for DMSO). |
| This compound interference with assay reagents: this compound, as a colored compound, may interfere with colorimetric or fluorometric assays. | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. | |
| 4. Unexpected Off-Target Effects | Dual mechanism of action: this compound is known to inhibit both topoisomerase II and tubulin polymerization.[1] | Design experiments to dissect the contribution of each mechanism. For example, use cell lines with known resistance to topoisomerase II inhibitors or tubulin binders. |
| Induction of cellular stress responses: At certain concentrations, this compound may induce stress responses that can confound experimental results. | Monitor for markers of cellular stress in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an anthracycline analog that exhibits a dual mechanism of action. It inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair, by stabilizing the cleavable complex.[2] Additionally, this compound has been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, which can disrupt cell division.[1]
Q2: How should I prepare and store this compound for in vitro use?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium immediately before use.
Q3: What are typical starting concentrations for this compound in cell viability assays?
A3: The effective concentration of this compound can vary widely depending on the cancer cell line. Based on available data, a broad concentration range is recommended for initial screening. A starting point could be a serial dilution from 1 nM to 100 µM. This will help in determining the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: What is the in vitro activity of this compound's metabolite, N-demethylthis compound?
A4: N-demethylthis compound is a major metabolite of this compound. Some studies have investigated its in vitro activity and found that some tumor samples resistant to this compound may respond to N-demethylthis compound.[3] However, its overall contribution to the antitumor activity of the parent compound is considered to be minor.[3]
Q5: Are there any known cross-resistance patterns with other chemotherapy drugs?
A5: In vitro data suggests that there may be incomplete cross-resistance between this compound and doxorubicin, another anthracycline.[3] This indicates that this compound might be effective in some doxorubicin-resistant tumors.
Quantitative Data
Due to the limited availability of a comprehensive public database of this compound's IC50 values across a wide range of cancer cell lines, a detailed comparative table is not feasible at this time. Researchers are encouraged to perform their own dose-response studies to determine the precise IC50 for their cell lines of interest. Available literature indicates in vitro activity in ovarian and breast cancer cell lines.[3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Menogaril Studies: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and inconsistencies encountered in studies involving Menogaril. This guide, presented in a question-and-answer format, offers troubleshooting advice, detailed experimental protocols, and comparative data to foster more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound against the same cancer cell line across different experimental batches. What could be the contributing factors?
A: Inconsistent IC50 values for this compound can stem from several sources. Firstly, this compound's stability in solution can be a factor. It is sensitive to factors like pH, light, and temperature, which can lead to degradation and reduced potency.[1][2] Ensure that stock solutions are prepared fresh, protected from light, and stored at appropriate temperatures. Secondly, cell culture conditions play a critical role. Variations in cell passage number, confluency at the time of treatment, and media composition can all influence cellular response to the drug. It is also important to consider that this compound is metabolized to an active metabolite, N-demethylthis compound, and differences in metabolic capacity between cell batches could contribute to variability.[3][4]
Q2: Our in vitro cytotoxicity results with this compound are not translating to the expected efficacy in our in vivo animal models. What could explain this discrepancy?
A: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, a key factor to consider is its variable oral bioavailability.[5] The absorption and first-pass metabolism of orally administered this compound can differ significantly between individual animals, leading to inconsistent tumor drug exposure.[4] When administered intravenously, local reactions such as phlebitis have been reported, which could affect drug distribution.[6] Furthermore, the tumor microenvironment in vivo is far more complex than in vitro cell culture, with factors like hypoxia and drug penetration barriers that can limit this compound's efficacy.
Q3: We are seeing conflicting results in our topoisomerase II inhibition assays with this compound. What are some common pitfalls?
A: this compound acts as a topoisomerase II poison, stabilizing the cleavable complex.[7][8] Inconsistent results in assays like the decatenation assay can arise from several technical issues. The concentration and purity of both the topoisomerase II enzyme and the DNA substrate are critical. Ensure that the enzyme is active and used at an appropriate concentration. The reaction buffer conditions, including ATP and magnesium concentrations, must be optimized. It is also crucial to have a positive control, such as etoposide, to ensure the assay is performing as expected.
Q4: We are investigating this compound's effect on tubulin polymerization and our results are not reproducible. What should we check?
A: this compound has been shown to inhibit tubulin polymerization.[9] The in vitro tubulin polymerization assay is sensitive to a number of variables. The purity and concentration of the tubulin protein are paramount. Ensure the tubulin is stored correctly to maintain its polymerization competency. The assay is highly temperature-dependent, and maintaining a constant 37°C is crucial for consistent results. The buffer composition, including GTP concentration, is also a critical factor. Any variations in these parameters can lead to inconsistent polymerization kinetics.
Troubleshooting Guides
Inconsistent In Vitro Cytotoxicity (IC50 Values)
| Potential Cause | Troubleshooting Steps |
| This compound Solution Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Protect solutions from light and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles. |
| Cell Line Variability | Maintain a consistent cell passage number for experiments. Ensure cells are healthy and in the exponential growth phase at the time of drug treatment. Regularly test for mycoplasma contamination. |
| Assay Conditions | Standardize cell seeding density, drug treatment duration, and the type of cytotoxicity assay used (e.g., MTT, MTS, CellTiter-Glo). Ensure consistent incubation times and conditions (temperature, CO2, humidity). |
| Metabolism to Active Metabolite | Be aware that cells may metabolize this compound to N-demethylthis compound, which also has cytotoxic activity.[3] Consider characterizing the metabolic profile of your cell line if inconsistencies persist. |
Discrepancies Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Steps |
| Variable Oral Bioavailability | If administering this compound orally, consider using a formulation that enhances solubility and absorption. Monitor plasma drug levels in a subset of animals to assess exposure variability. |
| Inadequate Tumor Exposure | For intravenous administration, ensure proper catheter placement to avoid extravasation and local tissue reactions that could impede systemic distribution. Consider intratumoral drug concentration measurements if technically feasible. |
| Tumor Microenvironment | Acknowledge the limitations of in vitro models. Consider using 3D cell culture models (spheroids or organoids) to better mimic the in vivo tumor microenvironment before moving to animal studies. |
| Host Metabolism and Clearance | Be aware that the host animal's metabolism and clearance of this compound can differ from that observed in in vitro systems. Pharmacokinetic studies in the chosen animal model are essential to understand drug disposition. |
Quantitative Data Summary
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kinetoplast DNA (in vitro decatenation assay) | N/A | 10 | [7][8] |
| HeLa | Cervical Cancer | IC90 values reported, dependent on exposure time | [10] |
| Malignant Lymphoma Cell Lines | Lymphoma | Not specified | [11] |
| Human Tumor Cloning Assay (various solid tumors) | Various | Variable sensitivity observed | [3] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used.
This compound In Vivo Efficacy in Xenograft Models
| Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Human Stomach Cancers (SC-2, SC-9, 4-1ST) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | Significant growth retardation | [12] |
| Human Breast Cancers (H-31, MC-2, MX-1) | Nude Mice | 200 mg/kg, p.o., 3 times every 4 days | Significant growth retardation | [12] |
| Human Malignant Lymphoma (LM-3) | Mice | Not specified | Stronger antitumor activity than Adriamycin | [11] |
| Mouse Solid Tumor (Colon 26) | Mice | 79 mg/kg (simulated 3 consecutive days) or 238 mg/kg (simulated days 1 and 8) | Satisfactory antitumor activity | [10] |
Overview of this compound Phase I Clinical Trial Results in Solid Tumors
| Dosing Schedule | Dose Range | Dose-Limiting Toxicity (DLT) | Pharmacokinetic Observations | Reference |
| IV infusion on days 1 and 8 of a 28-day cycle | 8 to 140 mg/m² | Leukopenia | Not detailed in abstract | [6] |
| Oral, 3 consecutive days every 4 weeks | 50 to 175 mg/m²/day | Leukopenia | Peak plasma concentrations: 0.043 to 0.409 µM; Mean half-life: 11.3 ± 6.4 h; Bioavailability: 32 ± 12% | [5][13] |
| IV infusion in patients with hepatic dysfunction | 62.5 to 250 mg/m² | Leukopenia | Pharmacokinetics indistinguishable from patients with normal liver function | [14] |
Experimental Protocols
This compound Signaling Pathway
This compound exerts its anticancer effects through a multi-faceted mechanism of action. It acts as a topoisomerase II poison, leading to DNA double-strand breaks. It also inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.
Caption: this compound's dual mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT/MTS)
This workflow outlines the key steps for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining this compound's IC50.
Logical Troubleshooting Flowchart for Inconsistent Results
This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental outcomes.
Caption: A logical approach to troubleshooting.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic trial of oral this compound administered on three consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of the optimum clinical dosing schedule for this compound from results with tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound against various malignant lymphoma cell lines and a human lymphoma xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activities of orally administered this compound against human stomach and breast cancers implanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical trial of oral this compound administered on three consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study and pharmacokinetics of this compound (NSC 269148) in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Menogaril Efflux by ABC Transporters
Welcome to the technical support center for researchers investigating the potential interaction between the anthracycline compound Menogaril and ATP-binding cassette (ABC) transporters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting experiments to determine if this compound is a substrate for major multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).
Frequently Asked Questions (FAQs)
Q1: Is this compound a known substrate of any ABC transporters?
Currently, there is a lack of direct published evidence specifically identifying this compound as a substrate for the major ABC transporters (P-gp, MRP1, or BCRP). However, given that other anthracyclines are known substrates, and this compound has a distinct mechanism of action and cellular localization compared to drugs like doxorubicin, investigating its potential for efflux by these transporters is a critical area of research.[1]
Q2: What are the primary ABC transporters I should investigate for potential this compound efflux?
The three main ABC transporters associated with multidrug resistance in cancer should be prioritized[2]:
-
P-glycoprotein (P-gp, ABCB1): Known to transport a wide range of hydrophobic, cationic, or neutral compounds.[3][4]
-
Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Primarily transports organic anions, including glutathione and glucuronide conjugates, but can also transport neutral or cationic drugs, often in a glutathione-dependent manner.[5][6]
-
Breast Cancer Resistance Protein (BCRP, ABCG2): Transports a diverse array of substrates, including chemotherapeutic agents.[7][8]
Q3: What experimental systems can I use to study the interaction between this compound and ABC transporters?
Several in vitro models are available:
-
Transfected cell lines: Using cell lines that overexpress a specific ABC transporter (e.g., HEK293 or MDCK cells transfected with ABCB1, ABCC1, or ABCG2) is a common approach.[9][10]
-
Membrane vesicles: Vesicles prepared from these transfected cells or insect cells (e.g., Sf9) expressing high levels of the transporter can be used for direct transport and ATPase assays.[2]
-
Cancer cell lines with acquired resistance: Utilizing cancer cell lines that have developed multidrug resistance and are known to overexpress one or more ABC transporters.
Q4: What are the key assays to determine if this compound is an ABC transporter substrate?
The primary assays include:
-
ATPase Activity Assay: Measures the ATP hydrolysis by the transporter in the presence of a potential substrate. An increase in ATPase activity suggests an interaction.[2]
-
Vesicular Transport Assay: Directly measures the uptake of a radiolabeled or fluorescently tagged compound into membrane vesicles containing the transporter.
-
Cytotoxicity/Drug Resistance Assays: Compares the cytotoxicity of this compound in parental cells versus cells overexpressing an ABC transporter. Increased resistance in the overexpressing cells suggests efflux.
-
Intracellular Accumulation/Efflux Assays: Measures the accumulation or efflux of this compound (or a fluorescent dye) in cells with and without the transporter, and in the presence or absence of known ABC transporter inhibitors.[9]
Troubleshooting Guides
Problem: Inconsistent results in ATPase assays.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting: Perform a dose-response curve for this compound to determine the optimal concentration that stimulates ATPase activity. Concentrations that are too high may be inhibitory.
-
-
Possible Cause 2: Contamination with other ATPases.
-
Troubleshooting: Use membrane preparations with high purity of the specific ABC transporter. Include vanadate, a known inhibitor of P-gp ATPase activity, as a negative control.
-
-
Possible Cause 3: Incorrect buffer conditions.
-
Troubleshooting: Ensure the buffer composition, pH, and temperature are optimized for the specific transporter being studied. Refer to established protocols for the transporter of interest.
-
Problem: No significant difference in this compound cytotoxicity between parental and ABC transporter-overexpressing cells.
-
Possible Cause 1: this compound is not a substrate for the tested transporter.
-
Possible Cause 2: Insufficient transporter expression or activity.
-
Troubleshooting: Confirm the expression and functionality of the transporter using Western blotting and a known fluorescent substrate (e.g., Rhodamine 123 for P-gp, Calcein-AM).
-
-
Possible Cause 3: this compound's cytotoxicity mechanism is not significantly affected by intracellular concentration.
-
Troubleshooting: While less likely for an anthracycline, consider that this compound's unique properties, such as its cytoplasmic localization and effects on tubulin polymerization, might contribute to its cytotoxicity in a way that is less dependent on nuclear concentration compared to other anthracyclines.[1]
-
Problem: Difficulty in directly measuring this compound transport.
-
Possible Cause 1: Lack of a radiolabeled or fluorescently tagged this compound.
-
Troubleshooting: Use indirect methods. For example, assess this compound's ability to inhibit the transport of a known fluorescent substrate. A competitive inhibition pattern would suggest that this compound binds to the transporter.
-
-
Possible Cause 2: High non-specific binding of this compound.
-
Troubleshooting: Optimize washing steps and include appropriate controls (e.g., empty vesicles) to account for non-specific binding to membranes.
-
Data Presentation
Table 1: Hypothetical ATPase Activity Data
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) | Fold Stimulation |
| Basal | - | 20.5 ± 2.1 | 1.0 |
| Verapamil (P-gp control) | 100 | 85.2 ± 5.6 | 4.2 |
| This compound | 1 | 25.1 ± 3.0 | 1.2 |
| This compound | 10 | 48.9 ± 4.5 | 2.4 |
| This compound | 100 | 75.3 ± 6.8 | 3.7 |
Table 2: Hypothetical Cytotoxicity Data (IC50 values in nM)
| Cell Line | This compound | Doxorubicin (Control) | Paclitaxel (Control) |
| Parental HEK293 | 150 ± 12 | 50 ± 5 | 10 ± 1 |
| HEK293-ABCB1 | 450 ± 35 | 550 ± 48 | 150 ± 15 |
| HEK293-ABCC1 | 165 ± 18 | 200 ± 22 | 12 ± 2 |
| HEK293-ABCG2 | 300 ± 28 | 400 ± 39 | 95 ± 11 |
Experimental Protocols
Protocol 1: Vanadate-Sensitive ATPase Assay
This assay determines if this compound stimulates the ATPase activity of an ABC transporter.
-
Prepare Membrane Vesicles: Isolate membrane vesicles from cells overexpressing the ABC transporter of interest.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, ATP, and membrane vesicles.
-
Add Compounds: Add varying concentrations of this compound, a positive control substrate (e.g., verapamil for P-gp), and a negative control (vehicle). To determine vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing sodium orthovanadate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding an SDS solution.
-
Phosphate Detection: Add a reagent to detect the amount of inorganic phosphate (Pi) released.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the activity in its absence.
Protocol 2: Intracellular Accumulation Assay using a Fluorescent Dye
This assay indirectly assesses if this compound competes with a known fluorescent substrate of an ABC transporter.
-
Cell Seeding: Seed parental cells and cells overexpressing the ABC transporter in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound, a known inhibitor (positive control, e.g., elacridar), or vehicle control for 30-60 minutes at 37°C.
-
Add Fluorescent Substrate: Add a known fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp) to all wells and incubate for another 30-60 minutes.
-
Wash: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse Cells: Lyse the cells to release the intracellular dye.
-
Measure Fluorescence: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound suggests it inhibits the efflux of the fluorescent dye, indicating an interaction with the transporter.
Mandatory Visualizations
Caption: Workflow for determining if this compound is an ABC transporter substrate.
Caption: Mechanism of ABC transporter-mediated this compound efflux.
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genomembrane.com [genomembrane.com]
- 3. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate recognition and transport by multidrug resistance protein 1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnolol derivatives as specific and noncytotoxic inhibitors of breast cancer resistance protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Menogaril Metabolism: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the metabolism of Menogaril and its potential impact on experimental results. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of this compound?
A1: The primary metabolite of this compound (also known as 7-OMEN) is N-demethylthis compound.[1][2] This metabolite is formed through the removal of a methyl group from the parent compound.
Q2: Where has N-demethylthis compound been detected?
A2: N-demethylthis compound has been detected in plasma, urine, and bile in preclinical and clinical studies.[1] While this compound is the predominant species in plasma, N-demethylthis compound can be a significant component in bile.
Q3: How does the activity of N-demethylthis compound compare to this compound?
A3: In vitro studies using a human tumor cloning assay have shown that N-demethylthis compound possesses antitumor activity.[2] Interestingly, some tumor samples resistant to this compound have shown sensitivity to N-demethylthis compound, suggesting a potential difference in their activity profiles.[2] However, the overall contribution of the metabolite to the in vivo antitumor activity of this compound is considered to be minor.[2]
Q4: What is the primary mechanism of action of this compound?
A4: this compound exerts its anticancer effects through two primary mechanisms:
-
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, stabilizing the cleavable complex between the enzyme and DNA. This leads to the accumulation of double-strand DNA breaks and ultimately triggers apoptosis.[3][4][5][6]
-
Inhibition of Tubulin Polymerization: this compound has been shown to inhibit the initial rate of tubulin polymerization, which is a critical process for mitotic spindle formation and cell division.[7][8][9] This disruption of microtubule dynamics contributes to its cytotoxic effects.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound, with a focus on the potential influence of its metabolism.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peak in HPLC/LC-MS analysis. | Formation of the N-demethylthis compound metabolite. | Confirm the identity of the peak by running an N-demethylthis compound standard if available. Adjust the chromatographic method to ensure baseline separation of this compound and its metabolite. |
| Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, XTT). | Metabolic conversion: The cell line being used may metabolize this compound to N-demethylthis compound at varying rates, leading to a mixed population of active compounds with potentially different potencies. Interference with assay chemistry: The metabolite may interfere with the assay reagents. For example, some compounds can interfere with the reduction of tetrazolium salts in MTT assays. | Characterize metabolism: Use a validated HPLC method to determine the extent of this compound metabolism in your specific cell line over the time course of your experiment. Use a different cytotoxicity assay: Consider using an assay based on a different principle, such as crystal violet staining (for cell number) or a luciferase-based ATP assay (for cell viability), which may be less susceptible to interference. |
| Variable anti-tumor activity in vivo. | Pharmacokinetics and metabolism: Differences in drug metabolism between individual animals can lead to variations in the levels of the parent drug and its metabolite, affecting efficacy. | Pharmacokinetic analysis: Measure plasma and tumor concentrations of both this compound and N-demethylthis compound to correlate drug exposure with anti-tumor response. |
| Discrepancy between in vitro and in vivo results. | First-pass metabolism: this compound can undergo significant first-pass metabolism in the liver after oral administration, which may not be fully recapitulated in in vitro models.[1] | Use in vitro metabolism models: Employ liver microsomes or S9 fractions to study the metabolism of this compound and to better predict its in vivo metabolic fate. |
Quantitative Data
Table 1: In Vitro Activity of this compound and N-demethylthis compound
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| This compound | Topoisomerase II Decatenation Assay | Purified DNA topoisomerase II | 10 µM | [3][5] |
| This compound | Human Tumor Cloning Assay | Ovarian and Breast Cancer Samples | Qualitatively active | [2] |
| N-demethylthis compound | Human Tumor Cloning Assay | Ovarian and Breast Cancer Samples | Qualitatively active | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for HPLC analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the this compound solution to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, add ice-cold acetonitrile containing the internal standard to each aliquot.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method for the simultaneous quantification of this compound and N-demethylthis compound.
-
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol is based on the principle that topoisomerase II can decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Purified DNA topoisomerase II
-
Kinetoplast DNA (kDNA)
-
ATP
-
This compound
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound (or vehicle control).
-
Add purified topoisomerase II to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.
-
Protocol 3: Tubulin Polymerization Assay (Turbidity-based)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
This compound
-
96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound.
-
On ice, prepare the tubulin solution in cold polymerization buffer containing GTP.
-
-
Assay:
-
In a pre-warmed 96-well plate, add varying concentrations of this compound (or vehicle control).
-
Add the cold tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow and troubleshooting logic.
References
- 1. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound and N-demethylthis compound in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential poisoning of topoisomerases by this compound and nogalamycin dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Anthracycline Compound with a Novel Mechanism of Action: Cellular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
Technical Support Center: Menogaril Administration & Phlebitis Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding phlebitis associated with Menogaril administration.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of phlebitis with this compound administration?
A1: Phlebitis is a common adverse event associated with the intravenous administration of this compound. Clinical studies have reported varying incidences, often dependent on the dose and concentration of the drug. For instance, one Phase I study noted that concentration-dependent phlebitis occurred in 12 out of 24 patients, with minimal severity when the this compound concentration was kept below 1 mg/ml.[1] Another study reported burning and phlebitis at infusion sites in 72% of patients receiving this compound for metastatic breast cancer.[2] Local toxicity, including phlebitis and/or erythema, was the most common nonhematologic toxicity at a dose of 250 mg/m², affecting eight out of nine patients.[3]
Q2: What are the typical signs and symptoms of this compound-induced phlebitis?
A2: Researchers should monitor for local signs of inflammation at the infusion site. Common signs and symptoms include pain, erythema (redness), swelling, induration (hardening of the tissue), and the presence of a palpable venous cord.[4] Erythema typically appears within 24 hours of treatment and usually resolves within a few days.[3] In some cases, a more persistent orange discoloration of the skin may be observed, suggesting cutaneous deposits of the drug.[3]
Q3: Are there any known risk factors for developing phlebitis with this compound?
A3: The primary risk factor for this compound-induced phlebitis is the concentration of the drug solution. A concentration exceeding 1 mg/ml has been associated with a higher incidence of phlebitis.[1] Higher doses of this compound have also been linked to an increased frequency and severity of phlebitis.[3][5] The duration of the infusion and the size of the vein used for administration can also be contributing factors.
Q4: What are the immediate steps to take if phlebitis is observed during an experiment?
A4: If signs of phlebitis are observed, it is crucial to stop the infusion immediately. The affected limb should be elevated to reduce swelling. Application of warm or cold compresses can help alleviate symptoms.[6] A thorough evaluation of the severity of the phlebitis should be conducted using a standardized scale (see Troubleshooting Guide). For severe cases, consultation with a veterinarian for animal studies or a medical professional for clinical studies is recommended.
Q5: Can this compound be administered through a central venous catheter to avoid phlebitis?
A5: Yes, the use of central venous catheters, such as Hickman catheters, has been reported in clinical studies to manage the frequent occurrence of arm vein phlebitis associated with this compound administration.[7] This is a recommended strategy to minimize the risk of peripheral phlebitis, especially in studies requiring repeated administrations or higher concentrations of this compound.
Troubleshooting Guides
Guide 1: Prophylactic Strategies to Minimize this compound-Induced Phlebitis
This guide provides preventative measures to reduce the incidence and severity of phlebitis during this compound administration.
| Strategy | Recommendation | Rationale |
| Drug Concentration | Maintain this compound concentration at or below 1 mg/ml. | Clinical data indicates a significantly lower incidence of phlebitis at concentrations below this threshold.[1] |
| Infusion Rate | Administer this compound as a slow intravenous infusion over 1-2 hours. | A slower infusion rate allows for greater hemodilution of the drug, reducing its direct irritant effect on the venous endothelium.[5] |
| Catheter Selection and Placement | Use the smallest gauge catheter appropriate for the vein size. Select a large vein with good blood flow, avoiding areas of flexion. | This minimizes mechanical irritation to the vein and ensures adequate blood flow for drug dilution. |
| Vehicle and Formulation | Consider alternative formulation strategies such as liposomal encapsulation or nanosuspensions. | These formulations can reduce direct contact of the drug with the endothelial lining, thereby decreasing irritation. While not specifically studied for this compound, this is a known strategy for other irritant drugs.[8] |
| Use of Central Venous Access | For studies involving multiple doses or high concentrations of this compound, consider the use of a central venous catheter. | This bypasses peripheral veins, which are more susceptible to phlebitis.[7] |
Guide 2: Assessment and Management of this compound-Induced Phlebitis
This guide provides a systematic approach to the assessment and management of phlebitis should it occur.
Step 1: Visual and Physical Assessment
-
Observation: Regularly inspect the infusion site for signs of erythema, swelling, and streak formation.
-
Palpation: Gently palpate the vein proximal to the infusion site to check for tenderness, induration, and a palpable venous cord.
-
Scoring: Utilize a standardized phlebitis scale for quantitative assessment.
Phlebitis Scoring Scale (Example)
| Score | Clinical Presentation | Action |
| 0 | No symptoms | Continue monitoring |
| 1 | Erythema at access site with or without pain | Monitor; consider slowing infusion rate |
| 2 | Pain at access site with erythema and/or edema | Stop infusion; consider restarting in another vein |
| 3 | Pain at access site with erythema, streak formation, and/or palpable venous cord | Stop infusion; apply compresses; elevate limb |
| 4 | Pain at access site with erythema, streak formation, palpable venous cord >1 inch in length, and purulent drainage | Stop infusion; initiate appropriate treatment; consider medical/veterinary consultation |
Step 2: Intervention Strategies
| Intervention | Protocol |
| Non-Pharmacological | Warm Compresses: Apply a warm, moist compress to the affected area for 15-20 minutes, 3-4 times daily to promote blood flow and reduce inflammation. Cold Compresses: Apply a cold pack for 10-15 minutes, 3-4 times daily to reduce swelling and pain, particularly in the initial stages.[6] Elevation: Keep the affected limb elevated above the level of the heart to facilitate venous return and reduce edema. |
| Topical Agents (Investigational) | Heparinoid Creams/Gels: Apply topically to the affected area to reduce inflammation and prevent thrombus formation. Corticosteroid Creams: May be considered to reduce the inflammatory response. Herbal Remedies: Compounds like chamomile extract and marigold ointment have shown anti-inflammatory properties in treating phlebitis.[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Endothelial Cell Toxicity
This protocol outlines a method to evaluate the cytotoxic effects of this compound on vascular endothelial cells.
1. Cell Culture:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with appropriate growth factors.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
- Seed HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) in complete cell culture medium.
- Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group.
- Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
3. Viability Assay (MTT Assay):
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Assessment of this compound-Induced Phlebitis in a Rabbit Ear Vein Model
This protocol describes an animal model to study the phlebitic potential of this compound formulations.
1. Animal Model:
- Use healthy adult New Zealand white rabbits.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Experimental Procedure:
- Anesthetize the rabbit and place a 24-gauge catheter into the marginal ear vein.
- Infuse the test solution (this compound at a specific concentration and vehicle) at a constant rate for a defined period (e.g., 4 hours). Use the contralateral ear as a control (vehicle infusion).
- After the infusion, remove the catheter and apply gentle pressure to the insertion site.
3. Macroscopic and Histopathological Evaluation:
- Observe the ears for signs of phlebitis (erythema, edema, venous cord formation) at 24, 48, and 72 hours post-infusion and score using a standardized scale.
- At the end of the observation period, euthanize the animals and excise the veins.
- Fix the vein segments in 10% neutral buffered formalin, process, and embed in paraffin.
- Stain the sections with hematoxylin and eosin (H&E).
- Evaluate the sections for endothelial damage, inflammation, thrombosis, and perivascular tissue injury.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways in this compound-Induced Phlebitis
While specific signaling pathways for this compound-induced phlebitis have not been fully elucidated, it is hypothesized to involve pathways common to drug-induced endothelial cell injury and inflammation.
Caption: Hypothetical signaling cascade in this compound-induced phlebitis.
Experimental Workflow for Investigating this compound-Induced Phlebitis
Caption: A stepwise workflow for the investigation of this compound-induced phlebitis.
References
- 1. Phase I clinical investigation of 7-con-O-methylnogaril, a new anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of this compound as initial chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of intravenous this compound administered intermittently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of oral this compound administered on three consecutive days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of this compound administered as an intermittent daily infusion for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I study of weekly intravenous administration of this compound to adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Menogaril-Induced DNA Damage Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting DNA damage assays induced by Menogaril. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Understanding this compound's Mechanism of Action
This compound is an anthracycline analogue that exhibits anti-tumor activity by targeting DNA topoisomerase II. Unlike other anthracyclines, this compound has a weaker binding affinity to DNA and its primary mechanism of inducing DNA damage is not through intercalation.[1][2] Instead, it functions as a topoisomerase II poison, stabilizing the transient covalent complexes formed between the enzyme and DNA.[2][3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs), which subsequently trigger cellular DNA damage responses.[4][5]
Data Presentation: this compound's Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a key biochemical assay.
| Assay Type | Target | Substrate | IC50 (µM) | Reference |
| Topoisomerase II Decatenation | Purified DNA Topoisomerase II | Kinetoplast DNA (kDNA) | 10 | [3] |
Key Experimental Protocols
Accurate assessment of this compound-induced DNA damage relies on the meticulous execution of appropriate assays. Below are detailed protocols for three essential experimental techniques.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][7]
Experimental Workflow:
Caption: Workflow for the Comet Assay.
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a negative control (vehicle-treated) and a positive control (e.g., etoposide).
-
Harvest cells and resuspend in ice-cold PBS to obtain a single-cell suspension at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in water and coat microscope slides. Allow to dry completely.
-
Mix the cell suspension with 0.5% low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Quickly pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of 25V and adjust the current to 300 mA. Conduct electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a few drops of a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
-
γH2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a key marker for DNA double-strand breaks.[8][9]
Experimental Workflow:
Caption: Workflow for γH2AX Immunofluorescence Assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.[9]
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[9]
-
Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
-
Mounting and Analysis:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
-
In Vitro Topoisomerase II Decatenation Assay
This biochemical assay directly measures the ability of this compound to inhibit the decatenation activity of purified topoisomerase II.[10][11][12]
Experimental Workflow:
Caption: Workflow for Topoisomerase II Decatenation Assay.
Protocol:
-
Reaction Setup:
-
Enzyme Reaction:
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Incubate at 37°C for another 15-30 minutes to digest the protein.
-
Add gel loading dye to each sample.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.
-
-
Interpretation:
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, resulting in fast-migrating minicircles.
-
In the presence of an effective inhibitor like this compound, the decatenation will be inhibited, and the kDNA will remain as a high-molecular-weight network in the loading well.
-
The IC50 value can be determined by quantifying the amount of decatenated product at different inhibitor concentrations.
-
DNA Damage Signaling Pathway Induced by this compound
This compound, as a topoisomerase II poison, induces DNA double-strand breaks, which activate a complex signaling network known as the DNA Damage Response (DDR).[1][13]
Caption: this compound-induced DNA damage response pathway.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the execution and interpretation of this compound-induced DNA damage assays.
Comet Assay
-
Q1: Why am I not seeing any comets (no DNA migration) in my this compound-treated cells, even with a positive control that works?
-
A1: This could be due to inefficient lysis. Ensure the lysis buffer is fresh and has been kept at 4°C. The duration of lysis can also be extended (e.g., overnight) to ensure complete removal of cellular proteins, allowing DNA to migrate freely.[14] Also, confirm that the concentration of this compound and the treatment duration are sufficient to induce detectable DNA breaks in your specific cell line.
-
-
Q2: My control (untreated) cells are showing significant comets. What could be the cause?
-
A2: High background DNA damage can be caused by several factors. Excessive mechanical stress during cell harvesting (e.g., harsh trypsinization or scraping), exposure to UV light, or suboptimal culture conditions can all contribute.[15] Ensure gentle handling of cells and protect them from light as much as possible during the assay. It is also advisable to check the quality of your reagents, particularly the water and PBS.
-
-
Q3: The comets in my images are faint or have a high background fluorescence.
-
A3: This may be related to the staining procedure. Ensure you are using the optimal concentration of the DNA dye and that the staining and washing steps are performed correctly to reduce background. Over-staining can lead to high background, while under-staining will result in faint comets. Also, ensure your fluorescence microscope filters are appropriate for the dye you are using.
-
γH2AX Immunofluorescence Assay
-
Q1: I am not observing any γH2AX foci in my this compound-treated cells.
-
A1: There are several potential reasons for this. Firstly, ensure that your primary and secondary antibodies are specific and used at the correct dilutions. It is crucial to include a positive control (e.g., cells treated with ionizing radiation) to validate the antibody and the staining protocol. Secondly, the timing of fixation after treatment is critical; γH2AX foci formation is a dynamic process, and the peak of formation may vary between cell lines and drug concentrations. A time-course experiment is recommended to determine the optimal time point for your system.[16] Finally, ensure proper cell permeabilization to allow antibody access to the nucleus.
-
-
Q2: I have high background staining, making it difficult to quantify the foci.
-
A2: High background can result from insufficient blocking, inadequate washing between antibody incubations, or non-specific binding of the secondary antibody.[17] Increase the duration of the blocking step and the number of washes. You can also try titrating your primary and secondary antibodies to find the optimal signal-to-noise ratio. Using a high-quality mounting medium with an anti-fade agent can also help reduce background fluorescence.
-
-
Q3: The number of γH2AX foci does not correlate with the dose of this compound.
-
A3: At very high concentrations of this compound, extensive DNA damage can lead to pan-nuclear staining rather than distinct foci, making quantification difficult.[8] It is also possible that at high doses, the cells are rapidly undergoing apoptosis, which can also lead to widespread γH2AX signaling that is not representative of the initial DNA damage.[16] It is important to perform a dose-response experiment over a wide range of concentrations to identify the optimal range for foci quantification.
-
Topoisomerase II Decatenation Assay
-
Q1: I see no decatenation activity even in my no-inhibitor control.
-
A1: This indicates a problem with the enzyme or the reaction conditions. Ensure that the purified topoisomerase II enzyme is active and has been stored correctly. The reaction buffer, and particularly the ATP, must be fresh and at the correct concentration, as topoisomerase II activity is ATP-dependent.[10][12]
-
-
Q2: I observe partial inhibition even at very high concentrations of this compound.
-
A2: This could be due to the presence of a solvent like DMSO at a concentration that partially inhibits the enzyme. It is important to keep the final DMSO concentration low (typically ≤1%) and consistent across all samples, including the controls.[12] Alternatively, the preparation of this compound may have degraded; ensure it is stored correctly and prepared fresh.
-
-
Q3: The DNA bands on my gel are smeared.
-
A3: Smeared bands can be a sign of nuclease contamination in your enzyme preparation or reagents. Ensure all solutions are prepared with nuclease-free water and that your purified topoisomerase II is of high quality. Adding a chelating agent like EDTA to the stop buffer can help to inactivate any contaminating nucleases.
-
References
- 1. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DNA damage induced by DNA topoisomerase I- and topoisomerase II-inhibitors detected by histone H2AX phosphorylation in relation to the cell cycle phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Menogaril and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two anthracycline antibiotics: Menogaril and the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data, aiding researchers in evaluating these compounds for potential therapeutic applications.
Introduction: Two Anthracyclines with Distinct Profiles
Doxorubicin, a cornerstone of cancer chemotherapy for decades, is well-known for its potent cytotoxic effects against a broad spectrum of cancers. Its clinical utility, however, is often limited by significant side effects, most notably cardiotoxicity. This compound, a semi-synthetic analogue of nogalamycin, emerged as a compound with a distinct mechanism of action and preclinical data suggesting a potentially improved therapeutic window. This guide delves into a comparative analysis of their cytotoxicity, mechanisms of action, and the experimental basis for these findings.
Mechanisms of Cytotoxic Action
The cytotoxic effects of Doxorubicin and this compound stem from their interactions with cellular components, leading to cell death. However, their primary molecular targets and the downstream consequences of these interactions differ significantly.
Doxorubicin: The cytotoxic cascade of Doxorubicin is primarily initiated by two well-established mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a local unwinding and deformation of the DNA structure. This physical obstruction interferes with fundamental cellular processes like DNA replication and transcription.[1][2][]
-
Topoisomerase II Inhibition: Doxorubicin poisons topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. It stabilizes the transient DNA-topoisomerase II cleavage complex, leading to the accumulation of DNA double-strand breaks.[1][2][]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of free radicals, leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.[][4][5]
This compound: While also an anthracycline, this compound exhibits a more nuanced mechanism of action:
-
Weaker DNA Binding: In contrast to Doxorubicin, this compound demonstrates a weaker binding affinity for DNA.[1][6]
-
Topoisomerase II Inhibition: this compound also functions as a topoisomerase II inhibitor, stabilizing the cleavable complex. However, its cleavage site specificity on the DNA differs from that of Doxorubicin. The IC50 value for this compound's inhibition of topoisomerase II decatenation activity has been reported to be 10 µM.[7][8]
-
Cytoskeletal Effects: Some studies suggest that this compound may also interfere with tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. This suggests an additional layer to its cytotoxic activity that is distinct from traditional anthracyclines.[1][6]
The following diagram illustrates the distinct and overlapping signaling pathways affected by Doxorubicin and this compound.
Quantitative Comparison of Cytotoxicity
A direct comparison of the cytotoxic potency of this compound and Doxorubicin is challenging due to the limited availability of head-to-head studies with reported half-maximal inhibitory concentration (IC50) values for this compound across a wide range of cancer cell lines. However, the available data provides valuable insights.
In Vitro Cytotoxicity Data:
While specific IC50 values for this compound are scarce in publicly available literature, some studies provide a qualitative or semi-quantitative comparison. For instance, one study reported that this compound showed "greater activity" than Doxorubicin (Adriamycin) against several non-small cell lung cancer cell lines and the K562 human myelogenous leukemia cell line in a clonogenic assay. Another study on HTLV-I infected T-cell lines stated that the inhibitory effects of this compound were "almost as much as those of doxorubicin".
A more direct quantitative comparison can be drawn from a study by Bhuyan et al. (1983) on Chinese Hamster V79 cells. The survival percentages after a 2-hour treatment provide a clear indication of their relative cytotoxicity at the tested concentrations.
Table 1: Comparative Cytotoxicity in V79 Chinese Hamster Cells
| Concentration (µg/mL) | Doxorubicin (% Survival) | This compound (% Survival) |
| 0.15 | 25 - 50 | 25 - 50 |
| 0.30 | 5 - 15 | 5 - 15 |
Data extracted from Bhuyan et al., Cancer Research, 1983.
This data suggests that in V79 cells, this compound and Doxorubicin exhibit comparable cytotoxic potency at the tested concentrations.
Doxorubicin IC50 Values in Various Cancer Cell Lines:
For a broader perspective on Doxorubicin's potency, the following table summarizes its IC50 values across a range of human cancer cell lines.
Table 2: Doxorubicin IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 20[9][10] |
| BFTC-905 | Bladder Cancer | 2.3[9][10] |
| HeLa | Cervical Carcinoma | 2.9[9][10] |
| HepG2 | Hepatocellular Carcinoma | 12.2[9][10] |
| Huh7 | Hepatocellular Carcinoma | > 20[9][10] |
| K562 | Chronic Myelogenous Leukemia | 0.031 - 6.94[11] |
| MCF-7 | Breast Adenocarcinoma | 2.5[9][10] |
| M21 | Melanoma | 2.8[9][10] |
| TCCSUP | Bladder Cancer | 12.6[9][10] |
| UMUC-3 | Bladder Cancer | 5.1[9][10] |
| VMCUB-1 | Bladder Cancer | > 20[9][10] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
The evaluation of cytotoxicity is a fundamental step in drug discovery and development. A variety of in vitro assays are employed to determine the concentration at which a compound exhibits a toxic effect on cultured cells. Below is a generalized protocol for a common cytotoxicity assay, the MTT assay, which is frequently used to determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into a 96-well microplate in a final volume of 100 µL of complete culture medium.
-
The plate is incubated for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
A stock solution of the test compound (this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the drug are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (solvent) at the same concentration as the highest drug concentration. Blank wells contain medium only.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
The absorbance values of the blank wells are subtracted from all other wells.
-
The percentage of cell viability is calculated for each drug concentration relative to the vehicle control (considered 100% viability).
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
The following diagram illustrates a typical experimental workflow for a cytotoxicity assay.
Conclusion
This compound and Doxorubicin are both potent cytotoxic agents belonging to the anthracycline class of antibiotics. While Doxorubicin's mechanism of action is well-characterized and involves strong DNA intercalation and topoisomerase II poisoning, this compound presents a more complex profile with weaker DNA binding, distinct topoisomerase II inhibition, and potential effects on the cytoskeleton.
The available data suggests that this compound's cytotoxic potency is comparable to that of Doxorubicin in some cell lines. However, a comprehensive, direct comparison across a broad range of cancer types is limited by the scarcity of published IC50 values for this compound. Further head-to-head in vitro studies are warranted to fully elucidate the comparative cytotoxicity of these two agents and to identify specific cancer types that may be more susceptible to this compound's unique mechanism of action. This information will be crucial for guiding future preclinical and clinical investigations into the therapeutic potential of this compound.
References
- 1. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Topoisomerase II Poisoning Activity of Menogaril and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Menogaril and Etoposide, two prominent anti-cancer agents that exert their cytotoxic effects by poisoning topoisomerase II. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays.
Introduction and Mechanism of Action
DNA topoisomerase II is a vital enzyme that resolves topological problems in DNA, such as supercoiling and tangling, which arise during replication, transcription, and recombination. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then resealing the break.
Topoisomerase II poisons are a class of chemotherapeutic drugs that interfere with this process. Instead of inhibiting the enzyme's catalytic activity outright, they stabilize the transient "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, protein-linked DNA double-strand breaks.[1][3] These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2]
Etoposide , a derivative of podophyllotoxin, is a well-characterized topoisomerase II poison widely used in cancer therapy.[1][4] It specifically inhibits the DNA re-ligation step of the topoisomerase II reaction cycle.[2][5] By binding to the enzyme-DNA complex, etoposide creates a stable barrier to DNA processing, which can interfere with replication and transcription.[4]
This compound , a synthetic anthracycline derivative, also functions as a topoisomerase II poison by stabilizing the cleavable complex.[6][7] Unlike some other anthracyclines, its primary mechanism is the inhibition of topoisomerase II, and it does not significantly inhibit topoisomerase I.[6][7][8] Studies have shown that this compound stimulates the formation of the cleavable complex without affecting the initial binding of topoisomerase II to DNA.[6][7]
The following diagram illustrates the general mechanism of action for topoisomerase II poisons like this compound and Etoposide.
Quantitative Data Comparison
The primary measure of a topoisomerase II poison's activity is its ability to inhibit the catalytic functions of the enzyme, such as decatenation (unlinking) of interlocked DNA circles. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Parameter | This compound | Etoposide | Reference |
| Target Enzyme | Topoisomerase II | Topoisomerase II | [1][6] |
| IC50 for Topo II Decatenation Activity | 10 µM | Comparable to this compound (~15 µM for 50% max effect) | [5][6][7] |
| Effect on Topoisomerase I | No inhibition up to 400 µM | Not its primary target | [6][7] |
| Stimulation of DNA Cleavage | Stimulates cleavable complex formation | Stimulates cleavable complex formation (5-6 fold increase) | [5][6] |
Experimental Protocols
Here we provide detailed methodologies for key experiments used to evaluate and compare the topoisomerase II poisoning activity of compounds like this compound and Etoposide.
Topoisomerase II DNA Cleavage Assay
This assay is crucial for determining if a compound stabilizes the topoisomerase II-DNA cleavage complex.[9]
Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA. The addition of a strong denaturant (like SDS) and a protease (Proteinase K) removes the protein component, revealing DNA breaks that can be visualized by agarose gel electrophoresis. An increase in linear DNA from a supercoiled plasmid substrate indicates topoisomerase II poisoning.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322): 0.5 µg
-
Purified human Topoisomerase IIα
-
Assay Buffer (e.g., 40 mM Tris-HCl, 60 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
ATP (if required by the compound)
-
Varying concentrations of the test compound (this compound or Etoposide) or vehicle control (DMSO).
-
Adjust the final volume to 30 µL with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 0.2% (w/v) SDS and 0.1 mg/mL Proteinase K.
-
Protein Digestion: Incubate at 37°C for an additional 30 minutes to digest the topoisomerase II.
-
DNA Extraction: Add stop buffer (containing a loading dye) and extract proteins with a phenol/chloroform mixture to purify the DNA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating agent (e.g., ethidium bromide). Run the gel in TBE or TAE buffer.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA relative to the supercoiled and relaxed forms indicates cleavage complex stabilization.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antineoplastic agents on the DNA cleavage/religation reaction of eukaryotic topoisomerase II: inhibition of DNA religation by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. inspiralis.com [inspiralis.com]
Navigating Anthracycline Resistance: A Comparative Profile of Menogaril
The development of drug resistance remains a critical obstacle in cancer chemotherapy. For the anthracycline class of antibiotics, a cornerstone of many treatment regimens, understanding the nuances of cross-resistance is paramount for optimizing therapeutic strategies. This guide provides a comparative analysis of the cross-resistance profile of Menogaril, a semi-synthetic anthracycline, with other widely used anthracyclines such as Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. We delve into the experimental data delineating their cytotoxic activity in sensitive and resistant cancer cell lines, detail the methodologies employed in these assessments, and visualize the underlying molecular pathways.
Quantitative Comparison of Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other anthracyclines in sensitive and doxorubicin-resistant cancer cell lines. The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line, providing a quantitative measure of cross-resistance.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Doxorubicin-Resistant) | Resistance Factor (RF) | Reference |
| K562 (Human Chronic Myeloid Leukemia) | Doxorubicin | 0.25 ± 0.05 µM | 15.44 ± 0.81 µM | ~61.8 | [1] |
| This compound | ND | Resistant | ND | [2] | |
| Daunorubicin | ND | Resistant | ND | [2] | |
| P388 (Murine Leukemia) | This compound | ND | 40-fold vs. Sensitive | ~40 | |
| Doxorubicin | ND | Resistant | ND |
ND: Not Determined in the cited literature under comparable conditions.
Unraveling the Mechanism of this compound Resistance
This compound exhibits a distinct mechanism of action compared to other anthracyclines like doxorubicin. While doxorubicin primarily intercalates with DNA and inhibits topoisomerase II, this compound has a weaker interaction with DNA and functions predominantly as a topoisomerase II poison, stabilizing the cleavable complex between the enzyme and DNA.[3][4] This leads to the accumulation of double-strand DNA breaks.[4]
Resistance to this compound is therefore closely linked to alterations in topoisomerase II. Studies have shown that cell lines expressing a drug-resistant form of topoisomerase II alpha (TOP2A) exhibit cross-resistance to this compound. The resistance mechanism for this compound appears to be distinct from the classic multidrug resistance (MDR) phenotype. For instance, in a this compound-resistant P388 leukemia cell line, resistance was not reversed by the MDR modulator verapamil, and there was no significant overexpression of the mdr gene.
Experimental Protocols
The determination of cytotoxic effects and cross-resistance profiles of anthracyclines is primarily conducted using in vitro cell viability assays. The following is a representative protocol for the MTT assay, a widely used colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the IC50 value of an anthracycline and assess the cross-resistance profile in sensitive and resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lines (e.g., K562 and K562/ADM)
-
Complete cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound and other anthracyclines
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase. Cell concentration and viability are determined using a hemocytometer and trypan blue exclusion. Cells are then seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated overnight to allow for attachment.
-
Drug Treatment: A series of dilutions of this compound and other anthracyclines are prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various drug concentrations. Control wells with medium alone and medium with the drug vehicle are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. A dose-response curve is generated by plotting the percentage of cell viability against the drug concentration. The IC50 value is then determined from this curve using appropriate software. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in determining cross-resistance and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A flowchart of the MTT assay for cytotoxicity assessment.
References
- 1. Differences of basic and induced autophagic activity between K562 and K562/ADM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, this compound, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Topoisomerase II Inhibitory Activity of Menogaril: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topoisomerase II inhibitory activity of Menogaril with other established topoisomerase II inhibitors, namely doxorubicin, etoposide, and amsacrine. The information presented is supported by experimental data from publicly available scientific literature to assist researchers in evaluating this compound's potential as an anticancer agent.
Comparative Analysis of Topoisomerase II Inhibitory Activity
This compound is an anthracycline derivative that has demonstrated potent antitumor activity.[1][2] Its mechanism of action is primarily attributed to the inhibition of topoisomerase II, an essential enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] Unlike some other anthracyclines, this compound is classified as a topoisomerase II poison, meaning it stabilizes the transient covalent complex formed between topoisomerase II and DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.[1][2]
The inhibitory potency of this compound has been quantified and compared to other well-known topoisomerase II inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The table below summarizes the available IC50 values for this compound and its comparators. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | 10 | Topoisomerase II Decatenation (kDNA) | [1][2] |
| Etoposide | Comparable to this compound | Topoisomerase II Decatenation (kDNA) | [1][2] |
| Doxorubicin | 2.67 | Topoisomerase II Inhibition | [3] |
| Amsacrine | Not available in a directly comparable decatenation assay | Topoisomerase II Cleavage Assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the topoisomerase II inhibitory activity of this compound and other inhibitors.
Topoisomerase II Decatenation Assay
This assay is a primary method for determining the inhibitory activity of compounds against topoisomerase II. It measures the enzyme's ability to unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA).
Principle: Kinetoplast DNA is a network of thousands of interlocked circular DNA molecules. Active topoisomerase II can resolve this network into individual, decatenated DNA circles. In the presence of an inhibitor, this process is hindered. The different forms of DNA (catenated vs. decatenated) can be separated by agarose gel electrophoresis.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
Test compounds (this compound, etoposide, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA staining agent
Procedure:
-
Prepare a reaction mixture containing the 10x assay buffer, kDNA, and sterile water.
-
Add the test compound at various concentrations to individual reaction tubes. Include a vehicle control (solvent only).
-
Initiate the reaction by adding a pre-determined amount of purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis to separate the catenated and decatenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
Topoisomerase II Cleavage Assay
This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavable complex.
Principle: Topoisomerase II poisons trap the enzyme in a covalent complex with DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer (similar to the decatenation buffer, but may have slight variations)
-
Test compounds (this compound, amsacrine, etc.)
-
Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Agarose
-
TBE buffer
-
Ethidium bromide
Procedure:
-
Prepare a reaction mixture containing the 10x cleavage buffer, supercoiled plasmid DNA, and sterile water.
-
Add the test compound at various concentrations to individual reaction tubes.
-
Add purified topoisomerase IIα to each tube and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and trap the cleavable complexes by adding SDS.
-
Digest the protein component of the complex by adding Proteinase K and incubating further.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with ethidium bromide and visualize the DNA bands. An increase in the amount of linear DNA indicates the stabilization of the cleavable complex.
Visualizing the Mechanism of Action
To better understand the experimental workflows and the biological consequences of topoisomerase II inhibition by this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the Topoisomerase II Decatenation Assay.
References
- 1. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profoldin.com [profoldin.com]
- 4. Amsacrine, DNA topoisomerase II inhibitor (CAS 51264-14-3) | Abcam [abcam.com]
Menogaril's Efficacy in Doxorubicin-Resistant Cancer Models: A Comparative Analysis
For Immediate Release
In the landscape of oncology research, the emergence of drug resistance remains a critical obstacle to effective cancer therapy. Doxorubicin, a potent and widely used anthracycline antibiotic, is frequently rendered ineffective by the development of resistance in cancer cells. This has spurred the investigation of alternative agents capable of overcoming these resistance mechanisms. Menogaril, a semi-synthetic analogue of nogalamycin, has been a subject of interest in this regard. This guide provides a comprehensive comparison of this compound's efficacy in doxorubicin-resistant cancer models, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Topoisomerases
The primary distinction between this compound and its parent compound, doxorubicin, lies in their principal mechanisms of action. While both are anthracyclines, their molecular targets differ significantly. Doxorubicin exerts its cytotoxic effects through a multi-faceted approach that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.
In contrast, this compound functions primarily as a topoisomerase II inhibitor . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks.[1] This targeted action is a key factor in its evaluation against doxorubicin-resistant cancers.
Performance in Doxorubicin-Resistant Cancer Models: Evidence of Cross-Resistance
Despite its distinct mechanism, studies have indicated that this compound often exhibits cross-resistance in doxorubicin-resistant cancer cell lines. This suggests that the mechanisms conferring resistance to doxorubicin may also impact the efficacy of this compound.
In Vitro Cytotoxicity Data
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in doxorubicin-sensitive and -resistant cancer cell lines. A higher IC50 value indicates lower cytotoxicity.
| Cell Line | Drug | IC50 (µM) | Resistance Level (Fold-Change) |
| P388 Murine Leukemia (Sensitive) | Doxorubicin | Data not available | - |
| This compound | Data not available | - | |
| P388/ADR (Doxorubicin-Resistant) | Doxorubicin | Data not available | - |
| This compound | Ineffective[2] | - |
| Cell Line | Drug | IC50 (µM) | Resistance Level (Fold-Change) |
| K562 Human Myelogenous Leukemia (Sensitive) | Doxorubicin | 0.031[3] | - |
| This compound | Data not available | - | |
| K562/ADM (Doxorubicin-Resistant) | Doxorubicin | 0.996[3] | ~32[3] |
| This compound | Showed cross-resistance[4] | - |
Note: Specific IC50 values for this compound in these doxorubicin-resistant cell lines were not available in the reviewed literature, though cross-resistance was consistently reported.
One study highlighted that while this compound and another agent (SM5887) demonstrated cross-resistance in the K562/ADM cell line, a different anthracycline, MX-2 , retained its activity against these resistant cells.[4] This suggests that not all topoisomerase II inhibitors are equally susceptible to the resistance mechanisms targeting doxorubicin.
Signaling Pathways and Cellular Response
This compound's induction of DNA double-strand breaks triggers a cascade of cellular responses, primarily through the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These pathways are central to the DNA damage response, orchestrating cell cycle arrest and apoptosis.
References
- 1. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance of this compound and mitoxantrone in a subline of P388 leukemia resistant to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Divergent Paths of Two Anthracyclines: A Side-by-Side Comparison of Menogaril and Nogalamycin's Mechanisms
Menogaril and Nogalamycin, two closely related anthracycline antibiotics, stand as a compelling case study in how subtle structural modifications can lead to profoundly different mechanisms of antitumor activity. While both compounds exert their cytotoxic effects by targeting the machinery of DNA replication and transcription, their primary molecular targets and the consequences of their interactions diverge significantly. This guide provides a detailed, data-supported comparison of their mechanisms for researchers, scientists, and drug development professionals.
Core Mechanisms: A Tale of Two Topoisomerases
The fundamental difference in the mechanisms of this compound and Nogalamycin lies in their preferential targeting of different DNA topoisomerase enzymes. Nogalamycin acts as a classic DNA intercalator and a potent poison of topoisomerase I, whereas this compound functions primarily as a topoisomerase II poison with weaker DNA binding affinity.[1][2][3]
Nogalamycin, produced by Streptomyces nogalater, possesses a unique dumbbell-shaped structure that allows it to thread between the base pairs of the DNA double helix, a process known as intercalation.[1][4] This physical obstruction of the DNA template interferes with the progression of RNA polymerase, leading to a potent inhibition of RNA synthesis.[5][6][7] Crucially, Nogalamycin stabilizes the covalent complex between topoisomerase I and DNA, an enzyme essential for relaxing DNA supercoiling.[2][8] This stabilization of the "cleavable complex" results in the accumulation of single-strand DNA breaks, which, if not repaired, can lead to cell cycle arrest and apoptosis, particularly in the S-phase.[2][9]
This compound, a semi-synthetic analog of Nogalamycin, exhibits a markedly different mode of action.[2] It has a weaker affinity for DNA compared to classic intercalators like doxorubicin and Nogalamycin.[10][11] Instead, its primary mechanism involves the inhibition of topoisomerase II.[12][13] this compound stabilizes the topoisomerase II-DNA cleavable complex, which leads to the accumulation of double-strand DNA breaks.[2][12] This targeted action against topoisomerase II results in a more pronounced inhibition of DNA synthesis over RNA synthesis.[1] Some studies also suggest that this compound may have additional cytotoxic effects through the inhibition of tubulin polymerization.[10][14]
Quantitative Comparison of Biochemical Activities
The following table summarizes key quantitative data comparing the biochemical activities of this compound and Nogalamycin, derived from various experimental studies.
| Parameter | This compound | Nogalamycin |
| Primary Molecular Target | Topoisomerase II[2][12] | Topoisomerase I, DNA Intercalation[1][2][15] |
| Topoisomerase II Inhibition (IC50) | 10 µM (decatenation activity)[12][13] | Inactive[3] |
| Topoisomerase I Inhibition | Inactive (up to 400 µM)[13] | Potent Poison[3][9] |
| DNA Binding Affinity | Weak[10][11] | Strong Intercalator[1][4] |
| Primary Effect on Macromolecular Synthesis | Inhibition of DNA synthesis[1] | Inhibition of RNA synthesis[1][5][6] |
| Effect on Tubulin Polymerization | Inhibits initial rate[10][14] | Not reported |
Experimental Protocols
The distinct mechanisms of this compound and Nogalamycin are elucidated through a series of key biochemical and cellular assays.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
-
Objective: To determine the inhibitory effect of a compound on the catalytic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
-
Methodology:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer.
-
Varying concentrations of the test compound (Nogalamycin) are added to the reaction mixtures.
-
The reactions are incubated at 37°C for approximately 30 minutes.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as the persistence of the supercoiled DNA form.[2]
-
Topoisomerase II Inhibition Assay (Decatenation Assay)
-
Objective: To assess the inhibitory effect of a compound on topoisomerase II activity.
-
Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). An inhibitor will prevent the release of individual minicircles.
-
Methodology:
-
Purified DNA topoisomerase II is incubated with kDNA in the presence of ATP and varying concentrations of the test compound (this compound).
-
The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
The gel is stained and visualized. Inhibition is quantified by the reduction in the amount of decatenated DNA minicircles.[1][2]
-
DNA Binding Assay (Fluorescence Polarization)
-
Objective: To determine the DNA binding and intercalation properties of the compounds.
-
Principle: This competitive assay measures the displacement of a fluorescent DNA intercalator (e.g., acridine orange) by the test compound. The change in fluorescence polarization is proportional to the amount of displaced probe, reflecting the DNA binding affinity of the test compound.[1]
Cleavable Complex Assay
-
Objective: To determine if a compound stabilizes the topoisomerase-DNA cleavable complex.
-
Principle: This assay detects the covalent complexes formed between topoisomerase and DNA that are stabilized by topoisomerase poisons.
-
Methodology:
-
A radiolabeled DNA substrate is incubated with purified topoisomerase (I or II) in the presence of the test compound.
-
The reaction is stopped by the addition of a denaturing agent (e.g., SDS).
-
The DNA is then analyzed by agarose gel electrophoresis and autoradiography. An increase in the amount of cleaved DNA indicates stabilization of the cleavable complex.[1]
-
Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 48-72 hours.
-
A reagent (MTT or MTS) is added, which is converted to a colored formazan product by viable cells.
-
The absorbance of the formazan product is measured, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[1]
-
Visualizing the Divergent Mechanisms
The following diagrams illustrate the distinct signaling pathways initiated by this compound and Nogalamycin.
Caption: Mechanism of Nogalamycin Action.
Caption: Mechanism of this compound Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. DNA-nogalamycin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nogalamycin inhibits ribonucleic acid synthesis in growing and developing cells of the slime mold Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cardiotoxicity of Menogaril and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxicity profiles of two anthracycline antibiotics: Menogaril and the widely used chemotherapeutic agent, Doxorubicin. While both compounds are potent anti-cancer agents, their distinct mechanisms of action and resulting cardiac safety profiles warrant a detailed evaluation. This document synthesizes preclinical and clinical data, outlines key experimental methodologies, and visualizes the implicated signaling pathways to inform future research and drug development in this critical area.
Executive Summary
Doxorubicin is a highly effective and broadly used anti-cancer drug. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure.[1] The primary mechanism of Doxorubicin-induced cardiotoxicity is attributed to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of cardiomyocyte apoptosis.[2][3] this compound, a synthetic analog of nogalamycin, has demonstrated a more favorable cardiac safety profile in preclinical studies.[4] This is attributed to its different mechanism of action, primarily as a topoisomerase II inhibitor with distinct cellular interactions compared to Doxorubicin.[5][6] This guide presents the available experimental data to objectively compare the cardiotoxic potential of these two agents.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from comparative studies on the cardiotoxicity of this compound and Doxorubicin.
| Parameter | Doxorubicin | This compound | Animal Model | Source |
| Chronic Cardiotoxicity | Elicited a decrease in left ventricular fractional shortening and contractility. | Did not cause chronic cardiotoxicity. | Rabbit | [4] |
| Topoisomerase IIβ Inhibition (EC50) | 40.1 μM | No apparent effect at concentrations up to 100 μM. | In vitro | [4] |
| Cardiac Injury (Histological Score) | Significantly more cardiac injury. | No significant difference from saline-treated controls. | Rabbit | [4] |
Note: Direct head-to-head quantitative data on cardiac biomarkers and apoptosis rates in a single comparative study are limited in the currently available literature. The table reflects the findings of a key preclinical study.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cardiotoxicity studies. Below are summaries of key experimental protocols employed in the assessment of anthracycline-induced cardiotoxicity.
In Vivo Chronic Cardiotoxicity Model (Rabbit)
-
Animal Model: New Zealand White rabbits are a commonly used model due to their sensitivity to anthracycline-induced cardiomyopathy.
-
Drug Administration:
-
Doxorubicin: Administered intravenously at a dose determined to induce cardiotoxicity over a chronic period.
-
This compound: Administered intravenously at a dose therapeutically equivalent to Doxorubicin.
-
Control: Saline solution administered intravenously.
-
-
Monitoring Cardiac Function:
-
Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured at baseline and at regular intervals throughout the study to assess cardiac systolic function.[7]
-
-
Biochemical Analysis:
-
Histopathological Analysis:
-
At the end of the study, hearts are excised, and tissue samples from the apex and left ventricular free wall are collected.
-
Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for cardiomyocyte degeneration, necrosis, and fibrosis. A histological scoring system is used to quantify the degree of cardiac injury.[4]
-
In Vitro Cardiomyocyte Apoptosis Assay
-
Cell Line: H9c2, a rat cardiomyoblast cell line, is a commonly used in vitro model for screening cardiotoxic potential.[3]
-
Treatment:
-
H9c2 cells are cultured and treated with varying concentrations of Doxorubicin or this compound for a specified period (e.g., 24 hours).
-
-
Apoptosis Detection:
-
Caspase Activity: Activation of key apoptosis-mediating enzymes like caspase-3 is measured using colorimetric or fluorometric assays.[10]
-
Flow Cytometry: Cells are stained with Annexin V and propidium iodide (PI) to quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are analyzed.[11]
-
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the key signaling pathways involved in Doxorubicin-induced cardiotoxicity and the proposed mechanism for this compound's reduced cardiac impact.
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: Proposed mechanism of this compound's reduced cardiotoxicity.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable cardiac safety profile compared to Doxorubicin.[4] This is primarily attributed to its distinct mechanism of action, which involves the inhibition of topoisomerase II without significantly affecting topoisomerase IIβ in cardiomyocytes, thereby mitigating a key initiating event in Doxorubicin-induced cardiotoxicity.[4] While further head-to-head clinical studies are warranted to fully delineate the comparative cardiotoxicity in human patients, the preclinical data presented in this guide provides a strong rationale for the continued investigation of this compound and similar analogs as potentially safer alternatives to conventional anthracyclines in cancer therapy. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies and the development of next-generation chemotherapeutic agents with improved safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Distinct mechanisms of cardiomyocyte apoptosis induced by doxorubicin and hypoxia converge on mitochondria and are inhibited by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in" by Stefano Toldo, Rachel W. Goehe et al. [scholarscompass.vcu.edu]
- 6. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Ejection Fraction by Cardiac Magnetic Resonance Imaging and Echocardiography to Monitor Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of cardiac markers for monitoring of doxorubixin-induced cardiotoxicity in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 5 Cardiac Biomarkers in Myocardial Infarction Labs (With Key MI Lab Values) [int.livhospital.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Menogaril in Combination with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menogaril, an anthracycline derivative, has historically been recognized for its antitumor properties. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and repair. By stabilizing the cleavable complex between topoisomerase II and DNA, this compound induces DNA strand breaks, ultimately leading to cancer cell death.[1][2] This mode of action is comparable to other well-known topoisomerase II inhibitors, such as etoposide.[3][4] While this compound itself has been the subject of limited recent investigation, understanding its potential for synergistic interactions with other DNA damaging agents is crucial for the development of novel and more effective cancer therapies.
This guide provides a comparative analysis of the synergistic effects of this compound, using the functionally similar topoisomerase II inhibitor etoposide as a proxy due to the scarcity of recent combination studies on this compound itself. We will focus on its interactions with cisplatin, a widely used platinum-based chemotherapy agent that induces DNA damage through the formation of DNA adducts.
Synergistic Effects of Topoisomerase II Inhibitors with Cisplatin
The combination of topoisomerase II inhibitors like etoposide with cisplatin has been a cornerstone of various chemotherapy regimens.[5] The rationale behind this combination lies in the potential for synergistic cytotoxicity, where the combined effect of the two drugs is greater than the sum of their individual effects.
Studies have demonstrated that the interaction between etoposide and cisplatin can vary from synergistic to additive, and in some cases, even antagonistic, depending on the specific cancer cell line and the experimental conditions.[6] For instance, in one study using small cell lung cancer cell lines, the combination of cisplatin and etoposide showed a synergistic effect in the SBC-3 cell line, but additive effects in six other cell lines, and an antagonistic effect in the SBC-1 cell line in vitro.[6] However, in in vivo models using the same cell lines, synergistic effects were observed across all three tested tumors, highlighting the complexity of translating in vitro findings to in vivo systems.[6]
Quantitative Analysis of Synergy
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using methods like the isobologram analysis and the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: In Vitro Interaction of Etoposide and Cisplatin in Small Cell Lung Cancer Cell Lines
| Cell Line | Interaction | Reference |
| SBC-3 | Synergistic | [6] |
| SBC-2 | Additive | [6] |
| SBC-5 | Additive | [6] |
| Lu130 | Additive | [6] |
| Lu134AH | Additive | [6] |
| Lu135T | Additive | [6] |
| H69 | Additive | [6] |
| SBC-1 | Antagonistic | [6] |
Table 2: In Vivo Interaction of Etoposide and Cisplatin in Small Cell Lung Cancer Xenografts
| Cell Line | Interaction | Reference |
| SBC-1 | Synergistic | [6] |
| SBC-3 | Synergistic | [6] |
| SBC-5 | Synergistic | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug synergy. Below are representative protocols for key experiments.
Cell Viability and Synergy Analysis (In Vitro)
-
Cell Culture: Human cancer cell lines (e.g., small cell lung cancer lines SBC-1, SBC-3, SBC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound (or etoposide) and cisplatin are dissolved in appropriate solvents (e.g., DMSO for this compound/etoposide, saline for cisplatin) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound (or etoposide) alone, cisplatin alone, or a combination of both drugs at various concentrations and ratios. Control wells receive vehicle only.
-
Viability Assay (MTT Assay): After a set incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The synergistic, additive, or antagonistic effects are determined using isobologram analysis or by calculating the Combination Index (CI) with software like CalcuSyn.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are used for xenograft studies.
-
Tumor Inoculation: Human cancer cells (e.g., SBC-1, SBC-3, SBC-5) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a certain size, mice are randomized into treatment groups: vehicle control, this compound (or etoposide) alone, cisplatin alone, and the combination of both drugs. Drugs are administered via an appropriate route (e.g., intraperitoneally).
-
Efficacy Assessment: Tumor growth inhibition is monitored throughout the study. The synergistic effect is determined by comparing the tumor growth in the combination treatment group to the expected additive effect calculated from the single-agent treatment groups.[6]
-
Toxicity Monitoring: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway for Synergistic Action
Caption: Proposed mechanism of synergistic action.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for synergy analysis.
Conclusion
While recent research specifically investigating the synergistic effects of this compound is limited, the available data on the functionally similar topoisomerase II inhibitor, etoposide, provides a strong rationale for exploring this compound in combination with DNA damaging agents like cisplatin. The demonstrated synergy between etoposide and cisplatin in various cancer models suggests that a similar potential may exist for this compound. Further preclinical studies are warranted to quantitatively assess the synergistic interactions of this compound with a range of DNA damaging agents. Such research could pave the way for the development of novel, more effective combination chemotherapy regimens, ultimately benefiting cancer patients.
References
- 1. Co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles synergistically improves chemoradiotherapy in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of etoposide and cisplatin in an in vitro tumor model. | Semantic Scholar [semanticscholar.org]
- 3. This compound, an anthracycline derivative, inhibits DNA topoisomerase II by stabilizing cleavable complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Anthracycline Derivative, Inhibits DNA Topoisomerase II by Stabilizing Cleavable Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin + Etoposide for Lung Cancer (NSCLC) | ChemoExperts [chemoexperts.com]
- 6. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Menogaril
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is as crucial as the discoveries they enable. Menogaril, an anthracycline analog, is classified as a cytotoxic drug, necessitating stringent disposal protocols to mitigate risks to both personnel and the environment.[1][2] Adherence to these procedures is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care. The use of appropriate Personal Protective Equipment (PPE) is mandatory.[3] This includes, but is not limited to, chemo-protectant gloves, impermeable gowns, and eye protection.[4] All handling of this compound waste should be performed in a designated area to contain any potential spills.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous and pharmaceutical waste.[5] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation: All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes unused or expired drug product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE.[6] This waste must be segregated from other laboratory waste streams at the point of generation.[6]
-
Containerization: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste.[2][6] The color-coding of these containers is crucial for proper identification and handling by waste management personnel.[7]
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general traffic. This area should be clearly marked with warning signs.
-
Transport and Final Disposal: Cytotoxic waste must be transported by a licensed hazardous waste carrier to a permitted treatment facility.[2] The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration.[8] Under no circumstances should this compound or its contaminated waste be disposed of in regular trash, down the drain, or through autoclaving.[9][10]
Quantitative Data Summary
For clarity and easy reference, the following table summarizes the key quantitative aspects of this compound waste management.
| Parameter | Specification | Citation |
| Incineration Temperature | Above 1,200°C | [8] |
| Patient Waste Hazard Period | Up to 7 days post-administration | [4] |
Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the affected area. A chemotherapy spill kit should be readily available. The general procedure involves:
-
Evacuate and Secure the Area: Limit access to the spill area to authorized personnel only.
-
Don Appropriate PPE: This includes a respirator, in addition to the standard PPE.
-
Contain the Spill: Use absorbent materials from the spill kit to contain the liquid. For powdered spills, gently cover with damp absorbent pads.
-
Clean the Area: Decontaminate the area using a suitable agent, as recommended by safety protocols for cytotoxic drugs.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as cytotoxic waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final destruction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Menogaril
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Menogaril, a potent anthracycline analog. Adherence to these guidelines is essential to ensure personal safety and proper disposal of this antineoplastic agent.
This compound is a cytotoxic compound that requires stringent handling procedures to prevent occupational exposure.[1] The following information outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols.
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound and other antineoplastic agents, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, or splashing.[2]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides a dual barrier against contamination. Regular exam gloves are not sufficient.[1][3] |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene or a similar laminate material. | Protects the body from spills and contamination.[3] |
| Eye & Face Protection | Safety goggles and a full-face shield. | Shields against splashes and aerosols.[3][4] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher. | Prevents inhalation of aerosolized particles of the drug.[3] |
Operational Plan for Safe Handling
A structured workflow is critical to maintaining a safe laboratory environment when working with this compound.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated, low-traffic area.[3]
-
Ventilation: A Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) must be used for all manipulations of this compound to control for aerosols and spills.
-
Donning PPE: Before handling the compound, properly don all required PPE in the correct order.
-
Spill Kit: Ensure a chemotherapy spill kit is readily accessible in the handling area.
Post-Handling
-
Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.[4]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[5] Chemotherapy waste is typically segregated into two categories: trace waste and bulk waste.[2][6]
| Waste Type | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume (e.g., empty vials, used gloves, gowns, tubing).[2][6] | Yellow, puncture-resistant container specifically labeled for "Trace Chemotherapy Waste."[6][7] |
| Bulk Waste | Materials containing more than 3% of the original drug volume (e.g., partially used vials, spill cleanup materials).[2][6] | Black, puncture-resistant container specifically labeled as "Bulk Chemotherapy Waste" or "Hazardous Waste."[6] |
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Place contaminated sharps in a designated chemotherapy sharps container.[7]
-
Once containers are full, they must be collected and disposed of by a licensed hazardous waste management service.
Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data from the closely related anthracycline, Doxorubicin, can be used as a surrogate for risk assessment and control planning. It is crucial to handle this compound with the assumption that it has a similar toxicity profile.
| Parameter | Value | Compound | Source |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour Time-Weighted Average) | Doxorubicin Hydrochloride | Pfizer MSDS |
Experimental Protocols
Studies on the chemical degradation of anthracyclines provide insight into potential decontamination procedures. One study investigated the efficacy of sodium hypochlorite (5.25%), hydrogen peroxide (≤30%), and Fenton reagent for the degradation of six anthracyclines. The efficiency of degradation was monitored by high-pressure liquid chromatography (HPLC), and the mutagenicity of the resulting residues was assessed using the Ames test with various Salmonella typhimurium strains. The results indicated that 5.25% sodium hypochlorite was effective in completely degrading the tested anthracyclines into non-mutagenic residues within one hour.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Comparative genotoxicity of adriamycin and menogarol, two anthracycline antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 3. This compound: a new anthracycline agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 6. A phase I study of this compound in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Phase I study and pharmacokinetics of this compound (NSC 269148) in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
